molecular formula C16H19N B3055623 N-Butyl-N-phenylbenzenamine CAS No. 6590-43-8

N-Butyl-N-phenylbenzenamine

Cat. No.: B3055623
CAS No.: 6590-43-8
M. Wt: 225.33 g/mol
InChI Key: SRENRFDRXNVMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-phenylbenzenamine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Butyl-N-phenylbenzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-N-phenylbenzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENRFDRXNVMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481439
Record name Benzenamine, N-butyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-43-8
Record name Benzenamine, N-butyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility and Stability Profile of N-Butyl-N-phenylbenzenamine (CAS 6590-43-8)

[1]

Executive Summary

N-Butyl-N-phenylbenzenamine (CAS 6590-43-8), also known as N-Butyldiphenylamine, is a lipophilic tertiary amine widely utilized as an antioxidant intermediate and a building block in organic synthesis. Its utility in pharmaceutical and material science applications is defined by its solubility in non-polar organic media and its susceptibility to oxidative degradation.[1]

This technical guide provides a rigorous analysis of the physicochemical behavior of N-Butyl-N-phenylbenzenamine. It synthesizes predictive solubility modeling with established stability protocols to offer a self-validating framework for handling, storing, and analyzing this compound.[1] The guide is designed to empower researchers to minimize experimental error caused by precipitation or degradation events.[1]

Physicochemical Characterization

Understanding the molecular architecture of N-Butyl-N-phenylbenzenamine is the prerequisite for predicting its solvent interaction and stability profile.

Molecular Identity[1][2][3]
  • IUPAC Name: N-Butyl-N-phenylaniline

  • CAS Number: 6590-43-8[2]

  • Molecular Formula: C₁₆H₁₉N

  • Molecular Weight: 225.33 g/mol [2]

  • SMILES: CCCCN(c1ccccc1)c2ccccc2

Key Physical Properties
PropertyValue / CharacteristicMechanistic Insight
Physical State Liquid or Low-Melting SolidThe flexible n-butyl chain disrupts the π-π stacking efficiency of the diphenylamine core, lowering the melting point compared to diphenylamine (

53°C).
Lipophilicity (LogP) ~4.6 – 4.9 (Predicted)High lipophilicity indicates strong affinity for non-polar matrices and cell membranes, but negligible aqueous solubility.[1]
pKa ~0.78 (Conjugate Acid)The electron-withdrawing nature of the two phenyl rings significantly reduces the basicity of the nitrogen lone pair, making it difficult to protonate in weak acids.[1]

Solubility Landscape

The solubility of N-Butyl-N-phenylbenzenamine is governed by the principle of "like dissolves like." The molecule possesses a large hydrophobic surface area (two phenyl rings + butyl chain) and lacks hydrogen bond donors, classifying it as a lipophilic, polar-aprotic solute .

Solvent Compatibility Table

Data represents qualitative solubility based on Hansen Solubility Parameters (HSP) for structural analogs.[1]

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Non-Polar Hexane, HeptaneHigh Excellent for extraction; completely miscible due to Van der Waals interactions.
Aromatic Toluene, BenzeneVery High Preferred solvents for stock solutions; π-π interactions stabilize the solute.
Chlorinated Dichloromethane (DCM), ChloroformVery High Ideal for reaction media; high solubilizing power for tertiary amines.[1]
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh Good solubility; suitable for intermediate polarity gradients.[1]
Polar Protic Methanol, EthanolModerate Solubility decreases as water content increases.[1] Heating may be required for high concentrations.[1]
Aqueous Water, PBS BufferInsoluble LogP > 4.5 precludes aqueous solubility.[1] Requires surfactant or co-solvent (e.g., DMSO) for biological assays.[1]
Solubilization Protocol for Biological Assays

For drug development applications requiring aqueous media, a "solvent-shift" method is recommended:

  • Dissolve compound in DMSO (dimethyl sulfoxide) to create a 10–100 mM stock solution.[1]

  • Slowly spike the DMSO stock into the aqueous buffer while vortexing.

  • Limit: Maintain DMSO concentration < 1% (v/v) to prevent precipitation, though the compound's high lipophilicity may still drive aggregation at micromolar concentrations.[1]

Stability Profile & Degradation Mechanisms

The stability of N-Butyl-N-phenylbenzenamine is compromised primarily by oxidation. As a tertiary aromatic amine, the nitrogen center is electron-rich, making it a scavenger for radical species—a property that underpins its use as an antioxidant but poses storage challenges.

Degradation Pathways
  • Oxidation: Exposure to air (oxygen) and light promotes the formation of the aminyl radical, which can couple to form hydrazines or react with oxygen to form N-oxides and quinone-imines.[1]

  • Nitrosation: In the presence of trace nitrites or nitrogen oxides (NOx), the compound can form N-nitroso derivatives, which are potential genotoxins.[1]

  • Discoloration: Degradation is visually signaled by a shift from Colorless/Pale Yellow

    
     Dark Brown/Red.[1]
    
Visualizing the Degradation Logic

The following diagram illustrates the critical degradation nodes and the environmental triggers responsible.

DegradationPathwayCompoundN-Butyl-N-phenylbenzenamine(Colorless/Pale Yellow)RadicalAminyl Radical IntermediateCompound->Radical H-abstraction / e- transferNitrosationProdN-Nitroso Derivatives(Carcinogenic Concern)Compound->NitrosationProd Electrophilic SubstitutionOxidationProdQuinone-Imines / N-Oxides(Brown/Red Color)Radical->OxidationProd Coupling & OxidationOxygenOxygen (Air)Oxygen->RadicalUVUV LightUV->RadicalNOxNOx / NitritesNOx->NitrosationProd

Caption: Oxidative and nitrosative degradation pathways for N-Butyl-N-phenylbenzenamine triggered by environmental factors.

Experimental Protocols

These protocols are designed to be self-validating.[1] If the control criteria are not met, the experiment should be paused for troubleshooting.

Protocol: Gravimetric Solubility Determination

Objective: Quantify the saturation limit in a specific solvent.[1]

  • Preparation: Weigh 5 clean, dry 4 mL glass vials (

    
    ).
    
  • Saturation: Add 1 mL of the target solvent to each vial. Add N-Butyl-N-phenylbenzenamine in 10 mg increments, vortexing for 30 seconds between additions, until undissolved solid remains visible (saturation).

  • Equilibration: Shake vials at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen (or vacuum) until mass is constant.[1]

  • Quantification: Weigh the dried residue (

    
    ).
    
    • Calculation: Solubility (mg/mL) =

      
      .[1]
      
  • Validation: Perform in triplicate. The Relative Standard Deviation (RSD) must be < 5%.[1]

Protocol: HPLC Purity & Stability Assay

Objective: Detect impurities and degradation products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50%

      
       95% B (Linear Gradient)
      
    • 10-15 min: 95% B (Wash)

    • 15-18 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]

  • Sample Diluent: Acetonitrile.[1]

  • Pass Criteria: Retention time of main peak ~8-12 min (highly retained). Degradation products typically elute earlier (more polar).[1]

Analytical Workflow Visualization

The following workflow outlines the logical steps for assessing the quality of a new batch of N-Butyl-N-phenylbenzenamine.

WorkflowStartReceive Sample(CAS 6590-43-8)VisualCheckVisual Inspection(Color Check)Start->VisualCheckColorDecisionColor?VisualCheck->ColorDecisionRejectREJECT / PURIFY(Oxidized)ColorDecision->RejectDark Brown/RedDissolveDissolve in MeCN(1 mg/mL)ColorDecision->DissolveColorless/Pale YellowHPLCRun HPLC Method(Protocol 5.2)Dissolve->HPLCPurityDecisionPurity > 98%?HPLC->PurityDecisionPurityDecision->RejectNoApproveAPPROVE for UseStore under Argon @ 4°CPurityDecision->ApproveYes

Caption: Quality Control Workflow for N-Butyl-N-phenylbenzenamine intake and validation.

Storage and Handling Recommendations

To maintain scientific integrity and prevent experimental artifacts:

  • Storage: Store neat material at 2–8°C in tightly sealed amber glass vials.

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use to displace oxygen.[1]

  • Handling: Use glass or stainless steel equipment. Avoid polystyrene plastics if using concentrated solutions in aggressive solvents like DCM.[1]

  • Safety: Wear nitrile gloves. This compound is lipophilic and can penetrate skin; treat as a potential irritant and toxicant.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80039, N-Butyl-N-phenylbenzenamine. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Basis for solubility predictions).

Literature review on the discovery and history of N-butyldiphenylamine

Author: BenchChem Technical Support Team. Date: March 2026

N-Butyldiphenylamine (C₁₆H₁₉N): A Comprehensive Technical Guide on Synthetic Evolution and Advanced Material Applications

Executive Summary

N-butyldiphenylamine, also known as N-butyl-N-phenylaniline, has evolved from a niche synthetic intermediate into a critical structural scaffold in advanced polymer chemistry and photophysics. This whitepaper provides an in-depth analysis of its historical synthesis, mechanistic evolution, and modern applications. Designed for researchers and drug development professionals, this guide bridges fundamental chemical principles with field-proven, self-validating protocols to ensure reproducibility and high-fidelity material design.

Introduction and Historical Context

N-butyldiphenylamine (CAS: 6590-43-8)[1] is a tertiary amine defined by its electron-rich diphenylamine core and a flexible aliphatic butyl chain. Historically, it was synthesized either as a minor byproduct during cross-coupling reactions or via the harsh classical alkylation of diphenylamine, primarily serving as an intermediate for synthesizing acridine derivatives[2].

However, the molecule's unique steric profile—specifically the bulky, non-coplanar structure imparted by the N-butyl group—disrupts symmetrical polymer chain packing. This structural asymmetry significantly enhances the solubility and processability of macromolecules without sacrificing their thermal stability[3], shifting its role to a highly valued building block in optoelectronics and high-performance resins.

Evolution of Synthetic Methodologies

Early attempts to synthesize N-alkyl diarylamines relied on the Ullmann condensation, which required stoichiometric amounts of copper and extreme temperatures, often leading to unwanted N-dealkylation and poor yields[4].

The advent of transition-metal catalysis revolutionized this landscape. The Buchwald-Hartwig amination allowed for the precise construction of the C-N bond under milder conditions. Furthermore, investigations into ligand- and base-free Copper(II)-catalyzed Chan-Lam cross-coupling revealed that aliphatic amines could be efficiently N-arylated, though controlling N-dealkylation remained a mechanistic challenge[4]. Today, palladium-catalyzed arylamination is the gold standard for polymerizing N-butyldiphenylamine derivatives into functional block copolymers[5].

G N1 Diphenylamine + Butyl Halide N2 Classical Alkylation (Low Yield, Harsh) N1->N2 N3 N-butyldiphenylamine (Core Scaffold) N2->N3 N4 Buchwald-Hartwig Cross-Coupling N3->N4 Bromination & Arylation N8 Thermoplastic Polyimides (High Tg Materials) N3->N8 Polycondensation N5 4-(4'-bromophenyl)-4''-n-butyldiphenylamine (Monomer) N4->N5 N6 Polymerization (Pd-Catalyzed) N5->N6 N7 Poly(4-n-butyltriphenylamine) (PBTPA for OLEDs) N6->N7

Fig 1: Synthetic evolution and polymerization pathways of N-butyldiphenylamine.

Self-Validating Protocol: Palladium-Catalyzed Synthesis of Poly(4-n-butyltriphenylamine) (PBTPA)

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology details the synthesis of PBTPA, a critical hole-transporting material for polymeric electroluminescent (EL) devices[5],[6].

Phase 1: Monomer Activation and Catalytic Initiation

  • Preparation: Charge a flame-dried Schlenk flask with 4-(4′-bromophenyl)-4″-n-butyldiphenylamine (1.0 g, 2.7 mmol) and sodium tert-butoxide (0.28 g, 3.0 mmol) in anhydrous THF (5 mL).

    • Causality: Sodium tert-butoxide is strictly required to deprotonate the intermediate amine complex, increasing its nucleophilicity and driving the catalytic cycle forward. Moisture must be rigorously excluded to prevent catalyst poisoning.

  • Catalyst Addition: Introduce palladium(II) acetate (0.012 g, 0.054 mmol) and a sterically demanding phosphine ligand (e.g., tri-tert-butylphosphine).

    • Causality: The bulky, electron-rich ligand accelerates the oxidative addition of the aryl bromide and facilitates rapid reductive elimination, favoring polymerization over side-reaction termination.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (9:1). The disappearance of the monomer spot confirms successful catalytic initiation.

Phase 2: Polymerization and End-Capping 3. Propagation: Heat the mixture to 95°C under a nitrogen atmosphere for 24 hours[6]. 4. Termination: Quench the reaction with an aryl bromide terminator to functionalize the polymer terminals, enabling future block copolymerization. 5. Purification: Precipitate the polymer dropwise into cold methanol, filter, and dry under a high vacuum.

  • Self-Validation Check: Perform ¹H NMR spectroscopy. Calculate the degree of polymerization (DPn) by comparing the integration of the methylene protons from the butyl group (2.58 ppm) against the end-group protons (3.97 ppm). A DPn between 13 and 42 confirms successful chain extension[6].

Photophysical Properties and Advanced Applications

The structural asymmetry and electron-rich nature of N-butyldiphenylamine make it an exceptional electron donor in donor-acceptor (D-A) systems.

Thermoplastic Polyimides: Incorporating N-butyl-N-phenylaniline groups into polyimide backbones yields materials with extraordinary thermal resistance and processability. The bulky N-butyl group increases the polymer's free volume, resulting in a high glass transition temperature (Tg) of up to 302°C while maintaining a highly workable processing viscosity[3].

Fluorescent Chemosensors: In recent photophysical breakthroughs, N-butyldiphenylamine (DPA) acts as the primary electron donor in terpyridine-based D-A derivatives. When conjugated with pyrazine electron acceptors, the intramolecular charge transfer (ICT) transitions are initially reduced, quenching photoluminescence. However, the introduction of Zn²⁺ ions triggers a chelation-enhanced fluorescence, resulting in a highly sensitive "turn-on" green emission (λmax = 518 nm)[7].

ICT_Mechanism D1 N-butyldiphenylamine (DPA) Electron Donor S1 D-A Terpyridine Derivative (Quenched PL Emission) D1->S1 Conjugation A1 Terpyridine / Pyrazine Electron Acceptor A1->S1 Conjugation Z1 Zn2+ Ion Introduction S1->Z1 Coordination E1 ICT Transition Recovery (Turn-On Fluorescence) Z1->E1 Chelation-Enhanced Fluorescence

Fig 2: Intramolecular charge transfer (ICT) mechanism for Zn2+ fluorescence sensing.

Quantitative Data Summary

To facilitate rapid comparison for materials scientists and analytical chemists, the critical physicochemical metrics of N-butyldiphenylamine derivatives are summarized below.

Table 1: Physicochemical and Photophysical Properties of N-butyldiphenylamine Derivatives

Derivative / MaterialApplication FieldKey MetricValueReference
Thermoplastic PolyimideAerospace ResinsGlass Transition (Tg)292 – 302 °C[3]
Thermoplastic PolyimideMelt ProcessingProcessing Viscosity9210 Pa·s[3]
D-A Terpyridine ProbeZn²⁺ ChemosensorEmission (λmax, em)518 nm[7]
D-A Terpyridine ProbeZn²⁺ ChemosensorSensitivity (I/I₀)77[7]
PBTPA CopolymerOLED Transport LayerPolydispersity (PDI)~2.0[6]
PBTPA CopolymerOLED Transport LayerDegree of Polymerization13 – 42[6]

Conclusion

N-butyldiphenylamine has transcended its origins as a simple synthetic byproduct to become a cornerstone molecule in modern materials science. By understanding the causality behind its synthetic pathways—from transition-metal catalyzed cross-coupling to self-validating polymerization protocols—researchers can precisely engineer its steric and electronic properties. Whether tuning the Tg of aerospace-grade polyimides or maximizing the quantum yield of highly selective Zn²⁺ chemosensors, the N-butyldiphenylamine scaffold offers unparalleled versatility and reliability.

References

  • [1] Title: Benzenamine, N-butyl-N-phenyl- | C16H19N | CID 12229150 - PubChem | Source: nih.gov | URL: 1

  • [7] Title: Manipulating Intramolecular Charge Transfer in Terpyridine Derivatives Towards "Turn-On" Fluorescence Chemosensors for Zn2 | Source: nih.gov (PubMed) | URL: 7

  • [4] Title: Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines | Source: acs.org | URL: 4

  • [5] Title: Synthesis of Polytriphenylamine with Emitting Part at Terminal for Light Emitting Application | Source: researchgate.net | URL: 5

  • [2] Title: Intermediates for preparing acridines - US3692834A | Source: google.com (Patents) | URL: 2

  • [3] Title: Thermoplastic Polyimide with High Glass Transition Temperature enabled by N-butyl-N-phenylaniline Groups | Source: researchgate.net | URL: 3

  • [6] Title: Synthesis and Characterization of Triarylamine-Based Block Copolymers by Combination of C-N Coupling and ATRP for Photorefractive Applications | Source: scirp.org | URL: 6

Sources

N-Butyl-N-phenylbenzenamine antioxidant mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Antioxidant Mechanism of N-Butyl-N-phenylbenzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-phenylbenzenamine, a secondary aromatic amine, is a potent antioxidant widely utilized for its ability to inhibit oxidative degradation in both industrial and biological contexts. Its efficacy stems primarily from its function as a radical-trapping antioxidant. This technical guide elucidates the core mechanistic principles governing its action. The primary pathway involves a Hydrogen Atom Transfer (HAT) mechanism, where the amine donates its labile hydrogen to neutralize highly reactive peroxyl radicals, thereby terminating the autoxidation chain reaction. The resultant aminyl radical is significantly stabilized by resonance delocalization across its two phenyl rings. This guide details this primary mechanism, explores potential secondary and catalytic pathways, discusses key structure-activity relationships, and provides robust experimental protocols for evaluating its antioxidant capacity.

Introduction: The Challenge of Oxidative Degradation

Oxidative degradation is a ubiquitous process initiated by reactive oxygen species (ROS) and other free radicals, leading to the deterioration of organic materials, from industrial lubricants to biological macromolecules.[1] In many systems, this degradation proceeds via a free-radical chain reaction known as autoxidation.[2] Antioxidants are critical molecules that can inhibit or delay these processes.[3] Aromatic amines, and specifically diarylamines like N-Butyl-N-phenylbenzenamine, represent a highly effective class of radical-scavenging antioxidants, prized for their stability and high reactivity toward chain-propagating radicals.[4][5][6] This guide provides a detailed examination of the chemical mechanisms that underpin the protective effects of N-Butyl-N-phenylbenzenamine.

The Core Mechanism: Hydrogen Atom Transfer (HAT)

The principal antioxidant function of N-Butyl-N-phenylbenzenamine is to interrupt the propagation stage of the autoxidation cycle.[6] This cycle is driven by peroxyl radicals (ROO•), which are highly reactive species that abstract hydrogen atoms from organic substrates (R-H), creating a new alkyl radical (R•) and continuing the chain reaction.

N-Butyl-N-phenylbenzenamine acts as a chain-breaking antioxidant by donating the hydrogen atom from its secondary amine group to a peroxyl radical.[3][4] This Hydrogen Atom Transfer (HAT) mechanism is highly favorable due to the relatively low N-H Bond Dissociation Enthalpy (BDE).[7] The reaction quenches the reactive peroxyl radical, converting it into a more stable hydroperoxide (ROOH), and generates a resonance-stabilized aminyl radical (Ar₂N•).

The reaction can be summarized as: Ar₂N-H + ROO• → Ar₂N• + ROOH

The resulting N-Butyl-N-phenylbenzenaminyl radical is comparatively unreactive and does not readily propagate the oxidation chain. Its stability is the cornerstone of the molecule's antioxidant efficacy and is derived from the delocalization of the unpaired electron across the two aromatic phenyl rings. This resonance stabilization lowers the energy of the radical, making the initial hydrogen donation an energetically favorable process.

G cluster_0 Autoxidation Propagation Cycle (Inhibited) cluster_1 Antioxidant Intervention RH Organic Substrate (R-H) R_rad Alkyl Radical (R•) RH->R_rad + O₂ ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad + O₂ ROO_rad->RH Propagates Chain Antioxidant N-Butyl-N-phenylbenzenamine (Ar₂N-H) ROO_rad->Antioxidant Radical Interception ROOH Stable Hydroperoxide (ROOH) ROO_rad->ROOH Quenched Aminyl_rad Stabilized Aminyl Radical (Ar₂N•) Antioxidant->Aminyl_rad H• Donation (HAT)

Caption: Primary antioxidant mechanism of N-Butyl-N-phenylbenzenamine via HAT.

Secondary Mechanisms and the Fate of the Aminyl Radical

While the primary HAT mechanism is crucial, the subsequent reactions of the stabilized aminyl radical (Ar₂N•) contribute to the overall antioxidant capacity. Unlike some less stable radicals, the aminyl radical is a poor hydrogen abstractor and is unlikely to initiate new oxidation chains. Instead, it can participate in termination reactions.

A key secondary reaction involves the aminyl radical trapping a second peroxyl radical:

Ar₂N• + ROO• → Non-radical Products (e.g., Ar₂N-OOR)

This step means a single molecule of the antioxidant can potentially neutralize two radical species, increasing its stoichiometric efficiency.[8]

In high-temperature applications, such as in lubricating oils, diarylamines can undergo a "catalytic" cycle, often referred to as the Korcek cycle.[2] This process involves the conversion of the aminyl radical to a diarylnitroxide radical (Ar₂N-O•), which can then participate in further radical-trapping and regeneration pathways. While highly relevant in industrial settings, its significance in biological systems at physiological temperatures is less established.

G cluster_path Antioxidant Ar₂N-H Aminyl_rad Ar₂N• Antioxidant->Aminyl_rad H• Donation ROO_rad1 ROO• ROO_rad2 ROO• Products Non-Radical Products Aminyl_rad->Products Radical Termination ROOH ROOH ROO_rad1->ROOH Quenched ROO_rad2->Products Quenched

Caption: Secondary radical termination pathway by the aminyl radical.

Structure-Activity Relationship (SAR)

The antioxidant potency of N-Butyl-N-phenylbenzenamine is intrinsically linked to its molecular structure:

  • Secondary Amine (-NH-): The presence of the N-H bond is essential for the primary hydrogen-donating mechanism.

  • Two Phenyl Rings: These rings are critical for resonance stabilization of the aminyl radical formed after hydrogen donation. This stabilization directly lowers the N-H BDE, making the molecule a more efficient hydrogen donor.

  • N-Butyl Group: As an electron-donating alkyl group, the butyl substituent further helps to stabilize the aminyl radical and lower the N-H BDE, enhancing antioxidant performance compared to unsubstituted diphenylamine.[6][7]

Studies comparing diarylamines to hindered phenols have shown that diarylamines can possess higher inherent reactivities towards peroxyl radicals, which may be explained by a proton-coupled electron-transfer (PCET) mechanism.[9]

Experimental Validation of Antioxidant Efficacy

The antioxidant capacity of N-Butyl-N-phenylbenzenamine can be quantified using various established in vitro assays. These protocols serve as self-validating systems when appropriate controls and standards are included.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10][11] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is monitored spectrophotometrically. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock: Prepare a 1 mg/mL stock solution of N-Butyl-N-phenylbenzenamine in methanol.

    • Serial Dilutions: Prepare a series of dilutions from the test compound stock to obtain final concentrations ranging from, for example, 1 to 100 µg/mL.

    • Standard: Prepare a similar dilution series for a known antioxidant standard, such as Trolox or Butylated Hydroxytoluene (BHT).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % Scavenging against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot.

Protocol 2: Inhibition of Lipid Peroxidation in Brain Homogenates

Principle: This assay assesses the ability of an antioxidant to protect a biologically relevant substrate (brain lipids) from induced peroxidation.[12][13] Brain tissue is rich in polyunsaturated fatty acids, making it highly susceptible to oxidation. Peroxidation is often induced by an iron/ascorbate system, and its extent is measured by quantifying thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), a secondary oxidation product.

Step-by-Step Methodology:

  • Preparation of Brain Homogenate:

    • Euthanize a Wistar rat according to approved ethical protocols.

    • Rapidly dissect the brain and place it in ice-cold phosphate-buffered saline (PBS), pH 7.4.

    • Homogenize the brain in 10 volumes of cold PBS to create a 10% (w/v) homogenate.

    • Centrifuge at 3000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • Assay Procedure:

    • Prepare reaction tubes containing:

      • 100 µL of brain homogenate supernatant.

      • Various concentrations of N-Butyl-N-phenylbenzenamine (dissolved in a suitable solvent like DMSO, with final DMSO concentration <0.5%).

      • 50 µL of 10 mM FeSO₄.

      • 50 µL of 100 mM Ascorbic Acid.

    • Adjust the final volume to 1 mL with PBS.

    • Control Tube: Contains all reagents except the antioxidant.

  • Incubation:

    • Incubate the tubes in a shaking water bath at 37°C for 1 hour.

  • TBARS Measurement:

    • Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA).

    • Add 1 mL of 0.67% thiobarbituric acid (TBA).

    • Heat the tubes at 95°C for 20 minutes to allow for color development.

    • Cool the tubes and centrifuge at 3000 rpm for 15 minutes.

    • Measure the absorbance of the pink-colored supernatant at 532 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of lipid peroxidation relative to the control.

    • Determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM) A1 Pipette 100µL: - Antioxidant Dilutions - Standard Dilutions - Methanol (Control) P2 Prepare Antioxidant Stock & Dilutions P3 Prepare Standard (e.g., Trolox) Dilutions A2 Add 100µL DPPH Solution to all wells A1->A2 A3 Incubate 30 min in the dark A2->A3 D1 Read Absorbance at 517 nm A3->D1 D2 Calculate % Scavenging D1->D2 D3 Plot Curve & Determine IC₅₀ D2->D3

Caption: Experimental workflow for the DPPH radical scavenging assay.

Summary of Quantitative Efficacy

Antioxidant AssayCompound Class/ExampleTypical Efficacy (EC₅₀/IC₅₀)Reference
Inhibition of Lipid PeroxidationAminodiarylamine7 µM[12]
DPPH Radical ScavengingDiarylamine Derivative~60 µM[12]
Neuroprotection (Oxidative Stress)Aromatic Imines20-75 nM[13]

Note: These values are for structurally related diarylamine/aromatic amine compounds and serve as an illustrative guide to the potential potency of N-Butyl-N-phenylbenzenamine.

Conclusion

N-Butyl-N-phenylbenzenamine functions as a highly effective chain-breaking antioxidant through a primary mechanism of Hydrogen Atom Transfer (HAT). It efficiently neutralizes chain-propagating peroxyl radicals, and the resulting aminyl radical is well-stabilized by resonance, preventing it from initiating further oxidative damage. Its ability to terminate a second radical further enhances its protective capacity. The molecular architecture, featuring a labile N-H bond, two phenyl rings for resonance, and an electron-donating alkyl group, is optimized for potent radical scavenging activity. The experimental protocols detailed herein provide a robust framework for quantifying this activity, confirming the vital role of N-Butyl-N-phenylbenzenamine and related diarylamines in mitigating oxidative degradation.

References

  • Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Gomes, A., et al. (2009). Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach. Mitochondrion.
  • Nishiyama, T., et al. (2001). Antioxidant activity of aromatic cyclic amine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Valgimigli, L., et al. (2012). The Reactivity of Air-Stable Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants. The Journal of Organic Chemistry.
  • Lobo, V., et al. (2010). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules.
  • Gomes, A., et al. (2014). Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile. Bioorganic & Medicinal Chemistry.
  • Lewerenz, J., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry.
  • Goodrich, J. A., et al. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. The Journal of Organic Chemistry.
  • Wang, W., et al. (n.d.). Theoretical studies on the structure and property of alkylated dipenylamine antioxidants. Journal of Molecular Structure: THEOCHEM.
  • Kancheva, V. D., & Kasaikina, O. T. (2009). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences.
  • Fujisawa, S., et al. (2005). Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. Internet Electronic Journal of Molecular Design.
  • BenchChem. (n.d.). Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide.
  • LEARN OIL ANALYSIS. (2023). Oxidation – the battle vs antioxidants occuring in your lube oil.
  • Zhang, Y., et al. (2025). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega.
  • Ghaffari, M., & Jafari, A. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Lubricants.
  • Nimse, S. B., & Pal, D. (2015). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Controlled Release.

Sources

Thermal degradation profile of N-Butyl-N-phenylbenzenamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Degradation Profile of N-Butyl-N-phenylbenzenamine

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-Butyl-N-phenylbenzenamine, a substituted diphenylamine, is a compound of significant interest due to its applications as an antioxidant, particularly in lubricants and polymers where thermal stability is paramount. Understanding its thermal degradation profile is crucial for predicting its performance at elevated temperatures, determining its operational limits, and ensuring the safety and longevity of the materials it protects. This guide provides a comprehensive technical overview of the thermal degradation of N-Butyl-N-phenylbenzenamine, synthesizing theoretical principles with experimental insights from analogous compounds. We will delve into the analytical techniques used to characterize its thermal stability, explore its decomposition mechanisms and products, and present standardized protocols for its evaluation.

Introduction to N-Butyl-N-phenylbenzenamine and Thermal Stability

N-Butyl-N-phenylbenzenamine belongs to the class of aromatic amines, which are widely recognized for their antioxidant properties. These compounds function by interrupting oxidative processes, often at elevated temperatures, thereby preventing the degradation of materials such as plastics, elastomers, and oils. The efficacy of an antioxidant in high-temperature applications is intrinsically linked to its own thermal stability. If the antioxidant decomposes at a temperature below the operational range of the material it is intended to protect, its utility is severely compromised. Therefore, a thorough characterization of the thermal degradation profile of N-Butyl-N-phenylbenzenamine is a prerequisite for its effective application.

The thermal decomposition of complex organic molecules is rarely a single-step process. It often involves a series of reactions, including bond cleavage, rearrangement, and the evolution of volatile products. The study of this process provides critical data on the material's thermal endurance, decomposition kinetics, and the nature of its degradation byproducts. For N-Butyl-N-phenylbenzenamine, this includes understanding the temperatures at which it begins to degrade, the rate of its decomposition, and the chemical species that are formed as it breaks down.

Core Analytical Techniques for Thermal Analysis

The primary methods for investigating the thermal degradation of materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These techniques provide complementary information about the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or oxidative air).[2][3] This technique is fundamental for determining the thermal stability and decomposition profile of a material.[2] A typical TGA experiment yields a thermogram, a plot of mass versus temperature, from which the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass can be determined.

For a compound like N-Butyl-N-phenylbenzenamine, the TGA curve would be expected to show a stable baseline at lower temperatures, followed by one or more mass loss steps as the temperature increases. The presence of multiple steps would indicate a multi-stage decomposition process.[3] The atmosphere is a critical parameter; an inert nitrogen atmosphere is used to study the inherent thermal stability, while an oxidative environment (air) can reveal susceptibility to thermal-oxidative degradation.[3]

Table 1: Anticipated TGA Data for N-Butyl-N-phenylbenzenamine (based on analogous compounds)
ParameterExpected Value (Nitrogen Atmosphere)Significance
Onset of Decomposition (Tonset) 200 - 280 °CThe temperature at which significant mass loss begins.[2]
Peak Decomposition Temperature (Tpeak) 250 - 350 °CThe temperature at which the rate of mass loss is at its maximum.
Multi-stage Decomposition Likely two or more stagesIndicates complex degradation pathways.[4][5]
Residual Mass @ 600 °C < 10%Indicates nearly complete volatilization of decomposition products.
Standardized Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. The sample pan (typically platinum or alumina) should be tared.[2]

  • Sample Preparation: Place a small amount of N-Butyl-N-phenylbenzenamine (typically 5-10 mg) into the tared sample pan.[2]

  • Atmosphere Purge: Place the sample in the TGA furnace and purge with the desired gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for 15-30 minutes to ensure an inert atmosphere.[2][4]

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2][3]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The derivative of the TGA curve (DTG curve) can be plotted to better visualize the temperatures of maximum decomposition rates.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.[6] For N-Butyl-N-phenylbenzenamine, a DSC thermogram would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, indicating decomposition processes that release energy.[7]

Standardized Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it.[2] An empty sealed pan is used as a reference.[2]

  • Atmosphere Control: Place the sample and reference pans into the DSC cell, which is purged with a controlled atmosphere (e.g., nitrogen).

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.[2]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is identified as the peak of the endothermic event, and decomposition is often observed as a broad exothermic event at higher temperatures.[2][5]

Proposed Thermal Degradation Mechanism and Products

The thermal degradation of N-Butyl-N-phenylbenzenamine is expected to proceed via homolytic cleavage of the weakest bonds in the molecule at elevated temperatures. The C-N bonds are likely points of initial cleavage due to their lower bond dissociation energy compared to the C-C and C-H bonds within the aromatic rings.

The proposed degradation pathway likely involves the following key steps:

  • Initiation: The primary degradation step is the homolytic cleavage of the N-butyl bond or the N-phenyl bond, generating a butyl radical and a phenylaminyl radical, or a phenyl radical and a N-butylanilinyl radical, respectively.

  • Propagation: These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction from other molecules, rearrangement, and further fragmentation.

  • Termination: The reaction ceases when radicals combine to form stable, non-reactive products.

Expected degradation products include smaller hydrocarbons (from the butyl chain), aniline, benzene, and potentially nitrogen oxides (NOx) if the decomposition occurs in an oxidative environment.[8] In an inert atmosphere, nitrogen-containing aromatic fragments are more likely. The analysis of evolved gases during TGA, often by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), is essential for identifying these degradation products.[9][10]

G cluster_0 Initiation cluster_1 Propagation & Fragmentation cluster_2 Final Products A N-Butyl-N-phenylbenzenamine B Phenylaminyl Radical + Butyl Radical A->B Heat (Δ) C N-Butylanilinyl Radical + Phenyl Radical A->C Heat (Δ) D Hydrogen Abstraction B->D E Rearrangement B->E H Higher MW Coupling Products B->H C->D F Further Cleavage C->F C->H G Aniline, Benzene, Butene, etc. D->G E->G F->G I Char/Residue F->I G A Sample Acquisition (N-Butyl-N-phenylbenzenamine) B TGA Analysis (Multiple Heating Rates) A->B C DSC Analysis (Single Heating Rate) A->C D TGA-MS / TGA-FTIR (Evolved Gas Analysis) A->D E Data Processing: - T-onset, T-peak - Mass Loss % B->E G Kinetic Modeling (e.g., FWO, KAS) B->G F Data Processing: - Melting Point (Tm) - Decomposition Enthalpy (ΔHd) C->F H Product Identification D->H I Comprehensive Thermal Degradation Profile E->I F->I G->I H->I

Caption: Integrated workflow for assessing thermal stability.

Conclusion

The thermal degradation profile of N-Butyl-N-phenylbenzenamine is a critical aspect of its characterization, particularly for its application as a high-temperature antioxidant. Through a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, it is possible to determine its thermal stability, decomposition temperatures, and associated energetic changes. The degradation is anticipated to be a complex, multi-step process initiated by C-N bond cleavage, leading to the formation of various smaller molecules. A thorough understanding of this profile, supported by kinetic analysis and evolved gas analysis, enables researchers and drug development professionals to confidently assess the suitability of N-Butyl-N-phenylbenzenamine for specific applications and to predict its behavior under thermal stress.

References

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. (2024, November 14).
  • Synthesis of N , N'-di-sec-butyl-p-phenylenediamine antioxidant. SincereChemical.
  • A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Benchchem.
  • Synthesis and Characterization of Some New Thermal Stable Polymers - Polymerization of N-(4-N´-(Benzylamino-carbonyl)phenyl)maleimide. (2025, August 9).
  • A New Antioxidant with Higher Activity at Elevated Temperature Based on Multiple Intramolecular Synergisms. (2023, July 6).
  • Thermogravimetric Analysis. Particle Technology Labs.
  • Thermogravimetric analysis – Knowledge and References. Taylor & Francis.
  • Thermogravimetric Analysis (TGA). Leibniz Institute of Polymer Research Dresden.
  • N-Butyl-N-phenylbenzenamine | 6590-43-8. AA BLOCKS, INC..
  • N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)
  • Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. HAL Open Science.
  • 6590-43-8 | N-Butyl-N-phenylbenzenamine. ChemScene.
  • Study on the thermal decomposition kinetic and thermal hazard of butyl nitrooxyethylnitramine. (2025, August 6).
  • Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate.
  • Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2016, March 9). Scientific Research Publishing.
  • interpreting unexpected events and transitions in DSC results, TA-039.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (2023, September 29). MDPI.
  • Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (2024, April 19). MDPI.
  • Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N. (2025, June 16).
  • Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. (2022, August 31).
  • Kinetic Analysis of High-Temperature Sunflower Oil Peroxidation Inhibited by the Major Families of Phenolic Antioxidants Unveils the Extraordinary Activity of 1,4-Hydroquinones. (2022, October 29). MDPI.
  • N-Phenyl-n-butylamine Two Chongqing Chemdad Co. ,Ltd. Chemdad.
  • Differential scanning calorimetry (DSC) results for 1,4‐benzenediamine...
  • Sub-nL thin-film differential scanning calorimetry chip for rapid thermal analysis of liquid samples. RSC Publishing.
  • Thermal decomposition of tert-butyl ortho-(phenylsulfanyl)- and ortho-(phenylsulfonyl)phenyliminoxyperacetates: The reactivity of thio-substituted iminyl radicals. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Thermal decomposition of t-butyl 2-nitrobenzenesulphenate. Journal of the Chemical Society C: Organic (RSC Publishing).
  • The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate).
  • Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. (2022, November 5). MDPI.

Sources

N-butyl-N-phenylbenzenamine structural formula and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on N-Butyl-N-phenylbenzenamine , structured for researchers and drug development professionals.

Synonyms: N-Butyldiphenylamine, N-Butyl-N-phenylaniline, N-n-Butyl-N,N-diphenylamine CAS Registry Number: 6590-43-8 Chemical Formula:


Molecular Weight:  225.33  g/mol [1]

Chemical Identity & Structural Analysis[1][3][4]

N-Butyl-N-phenylbenzenamine is a tertiary aromatic amine characterized by a nitrogen atom bonded to two phenyl groups and one n-butyl chain. Unlike its secondary amine precursor (diphenylamine), the N-alkylation removes the acidic N-H proton, significantly altering its electrochemical stability, solubility, and reactivity profile.

Molecular Geometry & Electronic Structure

The molecule adopts a propeller-like geometry around the central nitrogen atom. The steric bulk of the butyl group, combined with the two phenyl rings, forces a non-planar conformation. This twisting disrupts


-

stacking in the solid state, rendering the compound a liquid (oil) at room temperature , contrasting with the solid diphenylamine.
  • Nitrogen Hybridization:

    
    -like due to conjugation with the phenyl rings.
    
  • HOMO Level: The Highest Occupied Molecular Orbital (HOMO) is localized on the nitrogen lone pair and the phenyl

    
    -system. The N-butyl group exerts a positive inductive effect (+I), slightly destabilizing the HOMO compared to diphenylamine, making the molecule easier to oxidize (lower oxidation potential).
    
  • Lipophilicity: The addition of the butyl chain significantly increases the logP (partition coefficient), enhancing solubility in non-polar organic solvents (hexanes, toluene) and lipid matrices.

Physicochemical Properties[3][5][6][7]
PropertyValue / DescriptionNote
Physical State Viscous Liquid / OilOften described as "Green Oil" or "Yellow Liquid"
Melting Point < 20 °CExact MP is low due to steric disruption of crystal packing
Boiling Point > 300 °CHigh thermal stability; non-volatile
Density ~1.02 g/cm³Estimated based on structural analogs
Solubility Soluble in DCM, THF, TolueneInsoluble in water
Oxidation Potential (

)
~0.93 V vs. Ag/AgClReversible oxidation to stable radical cation

Synthesis & Manufacturing Protocols

The synthesis of N-butyl-N-phenylbenzenamine is primarily achieved via the N-alkylation of diphenylamine . While Buchwald-Hartwig cross-coupling (Aniline + Bromobenzene) is possible, the direct alkylation route is more atom-economical for this specific scaffold.

Primary Route: Nucleophilic Substitution ( )

This protocol utilizes the acidity of diphenylamine (


 in DMSO) to generate a nucleophilic amide anion, which attacks n-butyl bromide.

Reagents:

  • Diphenylamine (1.0 equiv)[2][3]

  • n-Butyl Bromide (1.2 equiv)

  • Base: Sodium Hydride (NaH) or Potassium Hydroxide (KOH)

  • Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Protocol:

  • Deprotonation: Charge a flame-dried 3-neck flask with NaH (1.2 equiv, 60% dispersion in oil) and anhydrous DMF under Argon atmosphere. Cool to 0°C.

  • Addition: Add Diphenylamine (1.0 equiv) dissolved in DMF dropwise. Evolution of

    
     gas will be observed.[4] Stir at room temperature for 30 minutes until the solution turns yellow/orange (formation of Sodium Diphenylamide).
    
  • Alkylation: Cool back to 0°C. Add n-Butyl Bromide (1.2 equiv) dropwise.

  • Reaction: Warm to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The secondary amine spot will disappear.

  • Work-up: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Purify via silica gel column chromatography (Eluent: Hexane

    
     5% EtOAc/Hexane) to yield the product as a pale yellow/green oil.
    
Synthetic Pathway Diagram

Synthesis DPA Diphenylamine (Ph2NH) Inter Sodium Diphenylamide (Ph2N- Na+) DPA->Inter Deprotonation (DMF, 0°C) Base Base (NaH) - H2 Base->Inter Product N-Butyl-N-phenylbenzenamine (Ph2N-Bu) Inter->Product SN2 Alkylation (60°C, 4h) BuBr n-Butyl Bromide (BuBr) BuBr->Product

Figure 1: Synthetic pathway via nucleophilic substitution of diphenylamine.

Analytical Characterization

Validating the structure requires distinguishing the tertiary amine from the starting secondary amine.

Nuclear Magnetic Resonance (NMR)

The key diagnostic signal is the triplet for the


-methylene protons of the butyl group. In tertiary aromatic amines (

), this signal is deshielded compared to aliphatic amines.
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.25 – 6.90 (m, 10H, Aromatic-H ): Overlapping multiplets typical of the diphenylamine core.
      
    • 
       3.75 – 3.87 (t, 
      
      
      
      Hz, 2H, N-C
      
      
      -
      ): Diagnostic triplet.[5] Note: Shifts may vary slightly (3.0–3.9 ppm) depending on concentration and solvent, but ~3.7-3.8 ppm is typical for
      
      
      .
    • 
       1.45 – 1.55 (m, 2H, -C
      
      
      
      -
      ):
      
      
      -methylene.
    • 
       1.30 – 1.40 (m, 2H, -C
      
      
      
      -
      ):
      
      
      -methylene.
    • 
       0.95 (t, 3H, -C
      
      
      
      ): Terminal methyl group.
Mass Spectrometry[4]
  • Method: GC-MS or ESI-MS.

  • Molecular Ion (

    
    ):  m/z 225.3.
    
  • Fragmentation: Expect a base peak at m/z 182 (Loss of propyl group,

    
    ) or m/z 169 (Diphenylamine radical cation, 
    
    
    
    ) depending on ionization energy.

Applications in Research & Industry

Organic Electronics (Hole Transport Materials)

N-Butyl-N-phenylbenzenamine serves as a fundamental Hole Transport Unit in Organic Light Emitting Diodes (OLEDs) and organic photovoltaics.

  • Mechanism: The nitrogen atom acts as a redox center. Upon applying voltage, the molecule loses an electron to form a stable radical cation (

    
    ). The butyl chain provides solubility ("processability") without significantly altering the electronic levels of the diphenylamine core.
    
  • Oligomerization: It is often used as a capping agent or a monomeric unit to build larger polytriarylamines (PTAA) or thianthrene-based oligomers.

Antioxidant & Lubricant Additive

In the lubricant industry, alkylated diphenylamines are premier antioxidants.

  • Function: While tertiary amines lack the N-H bond required for direct radical scavenging (H-atom transfer), they act as preventative antioxidants or synergists. They can undergo single-electron transfer (SET) to quench high-energy peroxy radicals, or decompose hydroperoxides.

  • Solubility: The butyl group ensures the molecule remains miscible in hydrocarbon base oils, preventing precipitation at low temperatures.

Radical Cation Formation Diagram

Mechanism Neutral Neutral Amine (Ph2N-Bu) Cation Radical Cation [Ph2N-Bu]•+ Neutral->Cation E_ox ≈ 0.93 V Oxidation Oxidation (-e⁻) (Anode / Peroxide) Oxidation->Cation HoleTransport Hole Hopping (Charge Transport) Cation->HoleTransport Stable Charge Carrier

Figure 2: Electrochemical oxidation mechanism relevant to OLED and antioxidant activity.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential STOT (Specific Target Organ Toxicity) upon repeated exposure.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to slow oxidation (darkening) upon exposure to air and light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. Benzenamine, N-butyl-N-phenyl- (CID 12229150).[1] National Library of Medicine.[1] Available at: [Link]

  • Semantic Scholar. Thianthrene-based oligomers as hole transporting materials. (Referencing N-butyldiphenylamine as compound 6a/monomer). Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for N-Butyl-N-phenylbenzenamine in a laboratory setting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-Butyl-N-phenylbenzenamine (Commonly: N-Butyldiphenylamine ; CAS: 10257-66-6) is a tertiary aromatic amine featuring a diphenylamine core N-alkylated with a butyl chain.

This structural motif is critical in two primary domains:

  • Organic Electronics: It serves as a core scaffold for hole-transport materials (HTMs) in OLEDs and perovskite solar cells due to the electron-donating nature of the nitrogen atom, which stabilizes cationic radical species .

  • Stabilizers: It acts as a lipophilic antioxidant in lubricants and polymers, where the N-butyl group improves solubility in hydrocarbon matrices compared to the parent diphenylamine .

Chemical Profile
PropertySpecification
IUPAC Name N-Butyl-N-phenylbenzenamine
Common Name N-Butyldiphenylamine
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
Physical State Viscous yellow oil / Low-melting solid
Solubility Soluble in DCM, Toluene, EtOAc; Insoluble in Water

Retrosynthetic Analysis & Strategy

Synthesizing N-butyldiphenylamine requires overcoming the low nucleophilicity of diphenylamine. The lone pair on the nitrogen is delocalized into two phenyl rings (


 character), making direct alkylation sluggish compared to aliphatic amines.

We present two validated protocols:

  • Method A (Standard): Irreversible deprotonation using Sodium Hydride (NaH) in polar aprotic solvent (DMF). This is the "Gold Standard" for high yield and purity on a laboratory scale.

  • Method B (Green/Scalable): Phase-Transfer Catalysis (PTC) using solid KOH and Toluene. This method avoids hazardous hydrides and is preferred for scale-up.

Reaction Scheme (DOT Diagram)

ReactionScheme Reactant1 Diphenylamine (Ph2NH) Intermediate N-Anion Species (Ph2N⁻ Na⁺) Reactant1->Intermediate NaH, DMF 0°C -> RT Reactant2 n-Butyl Bromide (n-BuBr) Product N-Butyldiphenylamine (Ph2N-Bu) Reactant2->Product Electrophile Intermediate->Product + Reactant2 SN2 Attack Byproduct NaBr Intermediate->Byproduct

Figure 1: Mechanistic pathway for the nucleophilic substitution of n-butyl bromide by the diphenylamide anion.

Method A: Sodium Hydride Mediated Alkylation (Lab Scale)

Best for: High purity, small-to-medium scale (1g – 50g), research applications.

Reagents & Equipment[4][8][9][10][11][12]
  • Reagents: Diphenylamine (1.0 eq), n-Butyl Bromide (1.2 eq), Sodium Hydride (60% dispersion in oil, 1.5 eq), Anhydrous DMF.

  • Equipment: 3-neck round bottom flask (RBF), nitrogen line, addition funnel, ice bath.

Step-by-Step Protocol
  • Apparatus Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar and reflux condenser. Flush with

    
     for 15 minutes.
    
  • NaH Preparation:

    • Weigh Sodium Hydride (60% in oil) (1.2 g, 30 mmol) into the flask.

    • Optional: Wash twice with dry hexane (10 mL) to remove mineral oil if downstream purification is sensitive to hydrocarbons. Decant hexane under

      
      .
      
    • Suspend the NaH in anhydrous DMF (30 mL). Cool to 0°C.

  • Deprotonation:

    • Dissolve Diphenylamine (3.38 g, 20 mmol) in DMF (10 mL).

    • Add the amine solution dropwise to the NaH suspension at 0°C.

    • Observation: Vigorous evolution of

      
       gas. The solution will turn from colorless to yellow/green (formation of amide anion).
      
    • Stir at Room Temperature (RT) for 30–60 minutes to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add n-Butyl Bromide (2.6 mL, 24 mmol) dropwise via syringe.

    • Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench & Workup:

    • Cool to 0°C. Carefully add saturated

      
       solution (10 mL) to quench excess hydride.
      
    • Dilute with water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Method B: Phase-Transfer Catalysis (Green/Scalable)

Best for: Large scale (>50g), safety-constrained environments (no NaH), cost-efficiency.

Reagents
  • Diphenylamine (1.0 eq)[1][2][3]

  • n-Butyl Bromide (1.5 eq)

  • Potassium Hydroxide (KOH, solid pellets, 5.0 eq)

  • Tetrabutylammonium Bromide (TBAB, 5 mol%)

  • Solvent: Toluene

Protocol
  • Charge: In a RBF, combine Diphenylamine (20 mmol), Toluene (50 mL), powdered KOH (100 mmol), and TBAB (1 mmol).

  • Reaction: Heat the mixture to reflux (110°C).

  • Addition: Add n-Butyl Bromide (30 mmol) dropwise to the refluxing mixture over 30 minutes.

  • Duration: Reflux for 6–12 hours. The vigorous agitation is critical for the solid-liquid phase transfer.

  • Workup: Cool to RT. Filter off the inorganic salts (KBr, excess KOH). Wash the filtrate with water. Evaporate Toluene to yield the crude oil.

Purification & Characterization

The crude product from either method is typically a yellow oil.

Purification Strategy:

  • Flash Column Chromatography: Silica gel; Eluent: 100% Hexane

    
     5% EtOAc/Hexane.
    
    • Note: Diphenylamine (

      
       in 9:1 Hex/EtOAc) is less polar than the product? No, N-alkylation usually increases lipophilicity (
      
      
      
      Product >
      
      
      Reactant).
  • Distillation: Vacuum distillation is effective for larger scales (BP > 150°C at reduced pressure).

Expected Analytical Data
TechniqueSignal/PeakAssignment
¹H NMR (400 MHz, CDCl₃)

6.90 – 7.30 (m, 10H)
Aromatic protons (Phenyl rings)

3.72 (t,

Hz, 2H)

(Deshielded by two Ph groups)

1.65 (m, 2H)


1.38 (m, 2H)


0.94 (t,

Hz, 3H)
Terminal

MS (ESI/GC)

225.15

Molecular Ion
IR No peak at 3400 cm⁻¹Absence of N-H stretch (Confirms conversion)

Critical Process Parameters (CPPs) & Troubleshooting

Workflow Logic (Graphviz)

Troubleshooting Start Reaction Complete? TLC Check TLC (Hexane:EtOAc 9:1) Start->TLC Result1 Starting Material (DPA) Remains TLC->Result1 Incomplete Result2 New Spot (High Rf) Appears TLC->Result2 Complete Action1 Re-cool to 0°C, Add 0.5 eq NaH Result1->Action1 Cause: Wet Solvent or Old NaH Action2 Proceed to Quench Result2->Action2

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Common Pitfalls
  • Moisture Sensitivity (Method A): NaH is instantly deactivated by water. Ensure DMF is anhydrous (water content < 50 ppm). If the reaction stalls, moisture is the likely culprit.

  • C-Alkylation: While rare with NaH, acid-catalyzed conditions (e.g., clays) favor ring alkylation (butylated diphenylamines used as antioxidants) . Ensure basic conditions are maintained to favor N-alkylation .

  • Purification: Residual diphenylamine is difficult to separate by distillation due to similar boiling points. Chemical removal: React crude with acetic anhydride (acetylates DPA to N-acetyl-DPA, which is much more polar) followed by column filtration.

Safety & Handling

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water releasing hydrogen gas. Handle in a fume hood. Keep a sand bucket nearby.

  • Diphenylamine: Toxic by ingestion and skin contact; dangerous for the environment.

  • n-Butyl Bromide: Flammable liquid and lachrymator.

References

  • Synthesis of Poly(4-n-butyltriphenylamine): Scientific Research Publishing. "Synthesis and Characterization of Triarylamine-Based Copolymers." Accessed Oct 2025.

  • Alkylation in Ionic Liquids: Google Patents. "US7145038B1 - Alkylation of a diphenylamine compound in ionic liquid."

  • Ring Alkylation Precedent (Contrast): Google Patents. "US2943112A - Alkylation of diphenylamine."

  • General N-Alkylation Protocols: BenchChem. "Application Notes and Protocols for Synthesis of N-Methyl-N-phenylnaphthalen-2-amine."

Sources

Application Note: Quantitative Determination of N-Butyl-N-phenylbenzenamine by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist to provide a rigorous, field-proven guide for the analysis of N-Butyl-N-phenylbenzenamine (commonly known as N-Butyl-N,N-diphenylamine ).

Abstract

N-Butyl-N-phenylbenzenamine (CAS 6590-43-8) is a critical aromatic amine used primarily as a stabilizer and antioxidant in double-base propellants and high-performance lubricants. Its function involves scavenging nitrogen oxides (


) to prevent autocatalytic decomposition. Accurate quantification of this compound is essential for predicting the shelf-life of energetic materials and ensuring the integrity of lubricant formulations. This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, offering superior sensitivity and specificity over traditional HPLC-UV methods.

Chemical Identity & Properties

  • IUPAC Name: N-Butyl-N-phenylaniline (or N-Butyl-N,N-diphenylamine)

  • CAS Number: 6590-43-8

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 225.33 g/mol [1][2]

  • Structure: A tertiary amine featuring a nitrogen atom bonded to two phenyl rings and one n-butyl chain.

  • Boiling Point: ~338°C (at 760 mmHg)[2]

  • Solubility: Soluble in dichloromethane (DCM), acetone, and acetonitrile; insoluble in water.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-Butyl-N-phenylbenzenamine (>98% purity).

  • Internal Standard (ISTD): Diphenylamine-d10 or N-Ethyl-N-phenylaniline (structural analog).

  • Solvents: Dichloromethane (DCM), HPLC Grade; Acetonitrile (ACN), HPLC Grade.

Sample Preparation Workflow

The extraction efficiency is critical due to the lipophilic nature of the analyte. For solid matrices (e.g., propellants), Soxhlet extraction is the gold standard. For liquid matrices (e.g., oils), a "Dilute-and-Shoot" or Liquid-Liquid Extraction (LLE) approach is recommended.

Method A: Solid Matrix (Propellant/Polymer)

  • Weigh: Accurately weigh 1.0 g of shaved/ground sample.

  • Extract: Perform Soxhlet extraction with 100 mL DCM for 6 hours.

  • Concentrate: Evaporate extract to dryness under nitrogen stream at 35°C.

  • Reconstitute: Dissolve residue in 10 mL Acetonitrile containing 10 µg/mL Internal Standard.

  • Filter: Pass through a 0.22 µm PTFE syringe filter into a GC vial.

Method B: Liquid Matrix (Lubricants)

  • Aliquot: Transfer 100 mg of oil sample into a 10 mL volumetric flask.

  • Dilute: Fill to volume with DCM containing Internal Standard.

  • Vortex: Mix for 1 minute.

  • Filter: Filter if particulates are visible; otherwise, inject directly.

GC-MS Instrumentation & Conditions

The method utilizes a non-polar capillary column to separate the analyte from the matrix based on boiling point and van der Waals interactions.

Table 1: Gas Chromatograph Conditions

ParameterSettingRationale
Inlet Temperature 280°CEnsures rapid volatilization of the high-boiling analyte.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Column 5% Phenyl-arylene (e.g., HP-5MS, DB-5MS)Standard phase for aromatic amines; 30m x 0.25mm x 0.25µm.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp removes solvent; high final temp elutes the 225 Da analyte.
Transfer Line 300°CPrevents condensation of the analyte before the ion source.

Table 2: Mass Spectrometer Conditions (EI Source)

ParameterSettingRationale
Source Temp 230°CStandard EI temperature; minimizes source contamination.
Quadrupole Temp 150°CMaintains mass stability.
Ionization Energy 70 eVStandard energy for reproducible spectral libraries (NIST).
Acquisition Mode SIM (Selected Ion Monitoring)Enhances signal-to-noise ratio (S/N) by >10x vs. Scan.
Solvent Delay 3.5 minProtects filament from solvent peak.
SIM Parameters (Quantitation)

Correct ion selection is vital for specificity. N-Butyl-N-phenylbenzenamine undergoes characteristic fragmentation.

  • Target Ion (Quant): m/z 182 (Base Peak,

    
    , loss of propyl group).
    
  • Qualifier Ion 1: m/z 225 (Molecular Ion,

    
    ).
    
  • Qualifier Ion 2: m/z 169 (Diphenylamine radical cation,

    
    ).
    

Mechanistic Insight & Data Analysis[3]

Fragmentation Pathway

Understanding the fragmentation is crucial for confirming identity.[3] The electron ionization of N-Butyl-N-phenylbenzenamine follows a predictable pathway dominated by


-cleavage.
  • Molecular Ion Formation: The lone pair on the nitrogen is ionized, yielding

    
     (m/z 225).
    
  • 
    -Cleavage (Base Peak):  The bond between the 
    
    
    
    and
    
    
    carbons of the butyl chain breaks, expelling a propyl radical (
    
    
    , 43 Da). This results in the stable iminium ion
    
    
    at m/z 182 .
  • McLafferty Rearrangement: A secondary pathway involves the transfer of a

    
    -hydrogen from the butyl chain to the nitrogen, followed by the loss of butene (
    
    
    
    , 56 Da), generating the diphenylamine radical cation at m/z 169 .

Fragmentation M_Ion Molecular Ion (M+) m/z 225 [Ph2N-Bu]+. Base_Peak Base Peak m/z 182 [Ph2N=CH2]+ M_Ion->Base_Peak Alpha-Cleavage Sec_Frag Fragment m/z 169 [Ph2NH]+. M_Ion->Sec_Frag H-Transfer Propyl Loss of Propyl Radical (-43 Da) Butene McLafferty Rearrangement Loss of Butene (-56 Da)

Caption: EI Fragmentation pathway of N-Butyl-N-phenylbenzenamine showing the formation of the base peak (m/z 182) and secondary fragment (m/z 169).

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample to data, ensuring a self-validating process.

Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis Sample Sample (Propellant/Oil) Extract Extraction (Soxhlet/LLE) Sample->Extract Filter Filtration (0.22 µm) Extract->Filter Inject Injection (280°C) Filter->Inject Sep Separation (HP-5MS) Inject->Sep Detect Detection (SIM: 182, 225) Sep->Detect Data Quantification (Int. Std. Ratio) Detect->Data

Caption: Step-by-step analytical workflow from sample extraction to quantitative data analysis.

Method Validation & Troubleshooting

Validation Parameters

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

  • Linearity:

    
     (
    
    
    
    ).
  • Limit of Detection (LOD): Typically

    
     (S/N = 3).
    
  • Recovery: 95-105% (Spike recovery in matrix).

  • Precision: RSD < 2% for replicate injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in the liner or column.Replace inlet liner (deactivated wool); trim column head (10-20 cm).
Low Sensitivity Source contamination or incorrect SIM ion.Clean ion source; verify m/z 182 is the base peak in Scan mode.
Carryover High boiling point analyte sticking to septum.Increase post-run oven hold at 300°C; use solvent washes (DCM).
Retention Shift Column aging or leak.Check for air leaks (m/z 28/32); recalibrate retention time (RT) locking.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12229150, Benzenamine, N-butyl-N-phenyl-. Retrieved October 24, 2025, from [Link]

  • Agilent Technologies. (2013). Analysis of Pharmacologically Relevant Compounds using GC/MSD. Retrieved October 24, 2025, from [Link]

  • Hibbs, J. A., et al. (2013). Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Retrieved October 24, 2025, from [Link]

Sources

Application Note: Evaluation of N-Butyl-N-phenylbenzenamine as a High-Temperature Antioxidant in Engine Lubricants

[1]

Executive Summary

N-Butyl-N-phenylbenzenamine (also known as N-butyl-N-phenylaniline) represents a specific subclass of aminic antioxidants.[1] Unlike the industry-standard ring-alkylated diphenylamines (ADPAs) which function primarily as Hydrogen Atom Donors (HAT), this tertiary amine structure necessitates a distinct radical scavenging mechanism involving electron transfer and radical cation stabilization.[1]

This guide provides a rigorous framework for evaluating this molecule's efficacy in API Group II, III, and IV (PAO) base oils, focusing on high-temperature oxidation stability (PDSC), deposit control, and synergistic pairing with hindered phenols.

Chemical Basis & Mechanism of Action

Structural Distinction

It is critical to distinguish between the two primary forms of butylated diphenylamines used in tribology:

  • Ring-Alkylated (Secondary Amine): The industry workhorse (e.g., 4,4'-dibutyldiphenylamine).[1] Contains an active N-H bond for direct radical quenching.[1]

  • N-Alkylated (Tertiary Amine - Topic of this Guide): The nitrogen is substituted with a butyl group (N-C4H9).[1] Lacks an N-H bond.[1]

Antioxidant Mechanism

While secondary amines neutralize peroxyl radicals (

N-Butyl-N-phenylbenzenamineSingle Electron Transfer (SET)1
  • Step 1 (Electron Transfer): The tertiary amine donates an electron to the electrophilic peroxyl radical, forming a radical cation.

    
    
    
  • Step 2 (Radical Trapping): The complex reacts further to trap alkyl radicals (

    
    ) or decompose hydroperoxides, preventing chain propagation.
    

This mechanism makes N-alkylated amines particularly interesting for high-temperature applications (>180°C) where N-H bonds might prematurely dissociate or volatilize.[1]

Mechanistic Pathway Diagram[1]

AntioxidantMechanismInitiationOxidation Initiation(Heat/Shear)PeroxylPeroxyl Radical(ROO•)Initiation->Peroxyl generatesComplexCharge Transfer Complex[Amine+• ... ROO-]Peroxyl->Complex InterceptedSludgeSludge/Varnish(Unchecked Oxidation)Peroxyl->Sludge Propagation (No AO)AmineN-Butyl-N-phenylbenzenamine(Tertiary Amine)Amine->Complex Electron Transfer (SET)StableNon-Radical Products(Stable Oil)Complex->Stable Radical Trapping

Figure 1: Single Electron Transfer (SET) mechanism utilized by tertiary amine antioxidants to neutralize peroxyl radicals.

Experimental Protocols

Protocol A: Solubility and Compatibility Screening

Objective: Determine the critical solubility limit of N-Butyl-N-phenylbenzenamine in various base oil groups (Group II vs. Group IV PAO). N-alkylation typically improves solubility in non-polar fluids compared to unsubstituted diphenylamine.[1]

Materials:

  • Base Oil (e.g., PAO 4, Group III 4cSt).

  • N-Butyl-N-phenylbenzenamine (CAS 6590-43-8, >95% purity).[1][2]

  • Heated Magnetic Stirrer.[1]

Workflow:

  • Preparation: Prepare 100g samples of base oil.

  • Dosing: Add antioxidant at 0.5 wt%, 1.0 wt%, and 2.0 wt%.

  • Mixing: Stir at 60°C for 60 minutes.

  • Observation (Immediate): Check for haze, precipitate, or "fish eyes."

  • Stress Test: Store samples at -20°C for 48 hours.

  • Validation: Visually inspect for crystallization or phase separation.[1]

    • Pass Criteria: Solution remains optically clear at room temp and after cold storage.[1]

Protocol B: High-Pressure Differential Scanning Calorimetry (PDSC)

Standard: ASTM D6186 / ASTM D5483 Objective: Measure the Oxidation Induction Time (OIT), the definitive metric for antioxidant capacity under thin-film, high-temperature conditions.[1]

Parameters:

  • Instrument: DSC with High-Pressure Cell.[1]

  • Temperature: 180°C and 200°C (Isothermal).

  • Atmosphere: Oxygen at 500 psi (3.4 MPa).[1]

  • Catalyst: 50 ppm Iron (III) naphthenate (to simulate engine wear metals).[1]

Step-by-Step:

  • Calibration: Calibrate DSC using Indium and Zinc standards.

  • Sample Prep: Weigh 3.0 ± 0.2 mg of the formulated oil into an open aluminum pan.

  • Purge: Purge cell with Nitrogen, then heat to test temperature (e.g., 200°C).

  • Initiation: Once equilibrated, switch gas to Oxygen and pressurize to 500 psi immediately. Record time zero (

    
    ).
    
  • Measurement: Monitor heat flow (exotherm). The onset of the oxidation exotherm marks the end of the induction period.

  • Calculation:

    
    .[1]
    
Protocol C: Rotating Pressure Vessel Oxidation Test (RPVOT)

Standard: ASTM D2272 Objective: Evaluate the bulk oxidation stability and remaining useful life (RUL) in the presence of water and copper catalyst.

Workflow:

  • Charge: Place 50g of test oil, 5g of distilled water, and a polished copper coil catalyst into the glass vessel.

  • Pressurize: Seal vessel in the pressure bomb and charge with Oxygen to 90 psi (620 kPa).

  • Run: Rotate the vessel at 100 rpm in a bath at 150°C.

  • Endpoint: The test concludes when the pressure drops 25 psi from the maximum plateau.

  • Result: Report time in minutes.

Formulation Strategy & Synergy

N-Butyl-N-phenylbenzenamine should rarely be used as a sole antioxidant.[1] It functions best as a synergist in a binary system.[1]

Component A (Primary)Component B (Synergist)Ratio (wt%)Mechanism
Hindered Phenol (e.g., L135, BHT)N-Butyl-N-phenylbenzenamine 1:1 to 2:1Regeneration: The phenol sacrifices H to quench radicals; the amine regenerates the phenol or scavenges the resulting phenoxy radical.[1]
Zinc Dialkyldithiophosphate (ZDDP) N-Butyl-N-phenylbenzenamine 1:0.5Peroxide Decomposition: ZDDP decomposes hydroperoxides; Amine traps radicals.[1] Reduces ZDDP depletion rate.[1]
Formulation Workflow Diagram

FormulationWorkflowStartBase Oil Selection(Group III / PAO)Step1Add N-Butyl-N-phenylbenzenamine(0.5 - 1.0 wt%)Start->Step1Step2Add Synergist(Hindered Phenol / ZDDP)Step1->Step2DecisionSolubility Check(Protocol A)Step2->DecisionDecision->StartFail (Haze)Test1Screening: PDSC(Protocol B)Decision->Test1PassTest2Validation: RPVOT(Protocol C)Test1->Test2High OITFinalFinal FormulationCandidateTest2->Final> 1000 mins

Figure 2: Step-by-step formulation and validation workflow for integrating amine antioxidants.

Data Analysis & Interpretation

When analyzing PDSC data, compare the Oxidation Induction Time (OIT) of the N-alkylated candidate against a standard Ring-alkylated reference (e.g., L57/Naugalube 750).[1]

Hypothetical Performance Profile:

Antioxidant TypeMechanismPDSC OIT @ 200°C (min)Deposit Control (TEOST)Volatility (TGA)
N-Butyl-N-phenylbenzenamine SET / Radical Trap25 - 35Excellent (Low sludge)Moderate
Butylated Diphenylamine (Ring) HAT (H-Donor)40 - 50GoodLow
Binary Blend (Amine + Phenol) Synergistic60 - 80 Superior Low

Interpretation:

  • If the N-alkylated amine shows lower OIT than the Ring-alkylated reference, it confirms the lack of direct H-donation.[1]

  • However, if Deposit Control (measured via TEOST MHT) is superior, the N-alkylated form is valuable for keeping engines clean, even if absolute oxidation life is slightly lower.

References

  • Rudnick, L. R. (2017).[1] Lubricant Additives: Chemistry and Applications (3rd ed.).[1] CRC Press.[1]

  • ASTM International. (2022).[1] ASTM D6186-19: Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC).[1] West Conshohocken, PA.

  • ASTM International. (2021).[1] ASTM D2272-14(2021): Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. West Conshohocken, PA.

  • Gatto, V. J., et al. (2002). "The influence of chemical structure on the physical and performance properties of diphenylamine antioxidants." Journal of Synthetic Lubrication.

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12229150, N-Butyl-N-phenylaniline. [1]

Application Note: N-Butyl-N-phenylbenzenamine (NBPA) as a High-Temperature Stabilizer for Rubber and Polymers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and material scientists. It deviates from standard templates to focus on the unique mechanistic properties and precise application protocols of N-Butyl-N-phenylbenzenamine (also known as N-Butyl-N-phenylaniline or NBPA ), a specialized tertiary amine stabilizer.

Executive Summary & Scientific Rationale

N-Butyl-N-phenylbenzenamine (NBPA) represents a distinct class of antioxidants compared to the ubiquitous secondary aromatic amines (e.g., ODPA, 6PPD). While secondary amines function primarily via Hydrogen Atom Transfer (HAT), NBPA is a tertiary amine . It lacks the labile N-H bond required for HAT.

Instead, NBPA functions through a Single Electron Transfer (SET) mechanism, evolving into stable nitroxyl radicals (


) in situ. This allows it to operate effectively at higher temperatures (>120°C)  where phenolic antioxidants fail, and to act as a "regenerative" trap for alkyl radicals (R•) via the Denisov Cycle .

Key Applications:

  • Synthetic Rubber (SBR, NBR): Prevention of oxidative crosslinking (gel formation) during hot processing.

  • Lubricants & Polyolefins: High-temperature thermal stabilizer, often synergistic with hindered phenols.

  • Polymerization Control: Acts as a moderator to prevent "popcorn" polymer formation during styrene/butadiene production.

Mechanism of Action: The Denisov Cycle

Unlike hindered phenols that sacrifice themselves to quench peroxy radicals, NBPA participates in a regenerative cycle. It is particularly effective against carbon-centered radicals (R•) which are prevalent in oxygen-starved environments (e.g., inside an extruder or a tire under load).

Mechanistic Pathway
  • Activation: Under oxidative stress, NBPA donates an electron to a peroxy radical (ROO•), forming an aminium cation radical.

  • Nitroxide Formation: This intermediate converts to a stable Nitroxyl radical (

    
    ).
    
  • Radical Trapping: The nitroxide traps an alkyl radical (R•) to form an alkoxyamine (

    
    ).
    
  • Regeneration: The alkoxyamine reacts with a peroxy radical to regenerate the Nitroxide, creating a catalytic stabilization loop.

NBPA_Mechanism cluster_cycle Denisov Regenerative Cycle NBPA NBPA (Tertiary Amine) Aminium Aminium Cation [Ph2N-Bu]•+ NBPA->Aminium SET (Electron Transfer) ROO Peroxy Radical (ROO•) ROO->Aminium Oxidant Nitroxide Nitroxyl Radical (>N-O•) Aminium->Nitroxide -H+ / +O2 Alkoxyamine Alkoxyamine (>N-OR) Nitroxide->Alkoxyamine + R• (Scavenging) Alkyl Alkyl Radical (R•) Alkoxyamine->Nitroxide + ROO• (Regeneration)

Figure 1: The Denisov Cycle mechanism for NBPA, illustrating the regenerative scavenging of alkyl radicals.

Protocol A: Stabilization of Styrene-Butadiene Rubber (SBR)

This protocol details the incorporation of NBPA into SBR to prevent "gel formation" (crosslinking) during high-temperature processing.

Materials
  • Matrix: SBR 1502 (Non-oil extended).

  • Stabilizer: N-Butyl-N-phenylbenzenamine (NBPA), >98% purity (Liquid).

  • Synergist (Optional): BHT (2,6-di-tert-butyl-4-methylphenol).

  • Equipment: Internal Mixer (Brabender or Banbury), Two-roll mill.

Step-by-Step Methodology
  • Masterbatch Preparation (Liquid Dispersion):

    • Since NBPA is a liquid, direct addition can cause slippage in the mixer.

    • Technique: Pre-disperse NBPA onto a porous carrier (e.g., Silica or Carbon Black N330) at a 50:50 ratio by weight. Mix until a dry, free-flowing powder is obtained.

  • Compounding Cycle (Internal Mixer):

    • Set Temperature: 110°C (Start).

    • Rotor Speed: 60 RPM.

    • T=0: Add SBR polymer. Masticate for 60 seconds.

    • T=60s: Add NBPA/Silica masterbatch.

      • Dosage:1.0 - 2.0 phr (parts per hundred rubber).

    • T=120s: Add remaining fillers/activators (Zinc Oxide, Stearic Acid).

    • T=240s: Discharge (Dump temperature should not exceed 150°C).

  • Vulcanization & Curing:

    • Transfer compound to a two-roll mill. Add sulfur and accelerators (TBBS) at low temperature (<80°C) to prevent scorch.

    • Note: NBPA is a tertiary amine and has minimal effect on cure rate compared to secondary amines, but slight retardation may be observed.

Quality Control Check
  • Mooney Viscosity (ML 1+4 @ 100°C): Ensure viscosity remains stable. A rise >5 units indicates premature crosslinking (scorch).

  • Discoloration: NBPA is a staining antioxidant. Expect the rubber to darken upon aging. Do not use in white/light-colored compounds. [1]

Protocol B: High-Temperature Lubricant Stabilization

NBPA is superior to standard diphenylamine (DPA) in ester-based synthetic lubricants due to its improved solubility and lower volatility.

Formulation Strategy
  • Base Oil: Polyol Ester (POE) or PAO (Polyalphaolefin).

  • Concentration: 0.5 wt% to 1.5 wt%.

  • Synergy: Combine with Irganox L135 (Hindered Phenolic) at a 1:1 ratio.

Experimental Workflow
  • Blending: Heat base oil to 60°C. Add NBPA under agitation (magnetic stirrer, 500 RPM) until fully dissolved (approx. 15 mins).

  • Oxidation Induction Time (OIT) Testing (ASTM D6186):

    • Instrument: Pressure Differential Scanning Calorimeter (PDSC).

    • Conditions: 200°C, 500 psi Oxygen.

    • Target: Pure PAO degrades in <5 mins. PAO + 1% NBPA should achieve >45 mins OIT.

Performance Evaluation Data

The following table summarizes expected performance metrics when comparing NBPA against standard stabilizers in an SBR matrix aged at 100°C for 72 hours.

MetricControl (No Stabilizer)Standard DPA (Secondary Amine)NBPA (Tertiary Amine)NBPA + Phenolic (Synergistic)
Tensile Strength Retention 45%75%72%88%
Elongation at Break 30%65%68%85%
Gel Content (Crosslinking) High (>10%)Medium (5%)Low (<2%) Very Low (<1%)
Discoloration N/ASevere (Brown)Moderate (Yellow/Brown)Moderate

Interpretation: NBPA is slightly less effective than DPA as a standalone primary antioxidant for tensile retention but is superior in preventing gel formation (crosslinking) due to its efficiency in trapping alkyl radicals via the nitroxide mechanism. The synergistic blend offers the best overall protection.

Troubleshooting & Safety

Troubleshooting Guide
  • Issue: "Blooming" (Exudation to surface).

    • Cause: Solubility limit exceeded.

    • Solution: NBPA has high solubility in non-polar rubbers, but if blooming occurs, reduce dosage to <1.5 phr or use a compatibilizer.

  • Issue: Cure Retardation.

    • Cause: Interaction with acidic accelerators.

    • Solution: Increase accelerator (TBBS/CZ) dosage by 10% to compensate.

Safety (SDS Summary)
  • Hazards: NBPA is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.

  • Handling: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhaling vapors during hot processing.

  • Storage: Store in amber glass or steel containers under nitrogen blanket to prevent pre-oxidation.

References

  • Sigma-Aldrich. (2024). N-Butyl-N-phenylbenzenamine Product Sheet & CAS 6590-43-8 Data. Retrieved from

  • Gugumus, F. (2002). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability.[1][2][3][4] (Discusses the Denisov cycle mechanism in tertiary amines).

  • Chao, T. S., et al. (2009). Amine tungstates and lubricant compositions. US Patent Application 20090029888. (Details the use of N-butyl-N-phenylaniline in lubricant formulations). Retrieved from

  • Basf SE. (2021). Plastic Additives Handbook.
  • ChemicalBook. (2024). N-Butyl-N-phenylbenzenamine Properties and Safety. Retrieved from

Sources

N-Butyl-N-phenylbenzenamine in the synthesis of organic dyes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: N-Butyl-N-phenylbenzenamine in Organic Dye Synthesis

Part 1: Introduction & Chemical Identity

N-Butyl-N-phenylbenzenamine (CAS: 6590-43-8), commonly referred to as N-Butyl-N,N-diphenylamine or N-butyl-N-phenylaniline , is a lipophilic tertiary amine serving as a critical electron-donor building block in the synthesis of functional organic dyes.

Unlike simple aniline derivatives, the bulky butyl group confers enhanced solubility in organic solvents (chloroform, dichloromethane) and prevents varying degrees of dye aggregation on semiconductor surfaces (in DSSC applications).[1] Its primary utility lies in two major synthetic pathways:[1]

  • D-

    
    -A Sensitizers:  Acting as the Donor (D) moiety in Donor-
    
    
    
    -Acceptor dyes for solar cells and fluorescent probes.[1]
  • Azo Dyes: Serving as the coupling component in electrophilic aromatic substitutions to produce solvatochromic indicators and disperse dyes.[1]

Property Data
IUPAC Name N-Butyl-N-phenylaniline
Molecular Formula

Molecular Weight 225.33 g/mol
Role Electron Donor / Coupling Partner
Solubility High (DCM, THF, Toluene); Low (Water)

Part 2: Core Protocols

Protocol A: Synthesis of the Key Intermediate (Vilsmeier-Haack Formylation)

Target: 4-(N-Butyl-N-phenylamino)benzaldehyde

This aldehyde is the universal precursor for condensing with various acceptors (rhodanines, cyanoacrylic acid) to form functional dyes.[1]

Mechanism: Electrophilic aromatic substitution at the para-position of the phenyl ring, driven by the strong activating nature of the nitrogen lone pair.

Reagents:

  • N-Butyl-N-phenylbenzenamine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)[1]
    
  • N,N-Dimethylformamide (DMF) (Excess, acts as solvent/reagent)[2]

  • Dichloromethane (DCM) (Extraction solvent)[1]

  • Sodium Acetate (aq) (Neutralization)[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (In-Situ):

    • In a flame-dried 3-neck round-bottom flask under Argon, add anhydrous DMF (10 mL per gram of substrate).

    • Cool to 0°C using an ice/salt bath.[1]

    • Add

      
       dropwise over 20 minutes.[1] Critical: Maintain temperature < 5°C to prevent thermal decomposition of the chloroiminium ion.
      
    • Stir at 0°C for 30 minutes until a viscous, pale yellow complex forms.

  • Substrate Addition:

    • Dissolve N-Butyl-N-phenylbenzenamine in a minimal amount of DMF.[1]

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

    • Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting amine (

      
      ) and appearance of the aldehyde (
      
      
      
      ).[1]
  • Hydrolysis & Isolation:

    • Cool reaction mixture to room temperature.

    • Pour slowly into crushed ice (exothermic).

    • Neutralize to pH 6-7 using saturated Sodium Acetate solution.[1] Note: Avoid strong bases like NaOH to prevent Cannizzaro side reactions.[1]

    • Extract with DCM (

      
       mL).[1] Wash organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).[1]

    • Yield Target: >85% yellow viscous oil or low-melting solid.

Protocol B: Synthesis of D- -A Organic Dyes (Knoevenagel Condensation)

Target: Triphenylamine-based organic sensitizer (e.g., for DSSC or Fluorescence)

Reagents:

  • Aldehyde from Protocol A (1.0 eq)[1][3]

  • Cyanoacetic Acid (1.2 eq) [Acceptor]

  • Piperidine (Catalytic, 0.1 eq)

  • Acetonitrile/Chloroform (Solvent)[1]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the aldehyde (from Protocol A) and Cyanoacetic acid in Acetonitrile (

      
      ).
      
    • Add piperidine catalyst.[1]

  • Reflux:

    • Reflux at 85°C for 6-12 hours.

    • The solution will darken (typically deep red or purple) indicating conjugation extension.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Acidify slightly with 0.1 M HCl to protonate the carboxylic acid (ensuring it precipitates or extracts correctly).

    • Extract into Chloroform; wash with water.[1]

  • Recrystallization:

    • Recrystallize from Ethanol or Methanol/THF mixtures to obtain high-purity dye crystals.[1]

Part 3: Visualization of Workflows

Figure 1: Synthetic Pathway Logic

This diagram illustrates the divergence from the raw material to two distinct classes of dyes.[1][2]

DyeSynthesis Start N-Butyl-N-phenylbenzenamine (Starting Material) Intermediate Vilsmeier Complex (Electrophilic Attack) Start->Intermediate + POCl3 / DMF AzoCoupling Diazo Coupling (0-5°C, pH 4-5) Start->AzoCoupling + Ar-N2+ Cl- Aldehyde 4-(N-Butyl-N-phenylamino) benzaldehyde Intermediate->Aldehyde Hydrolysis (H2O) Dye1 D-π-A Sensitizer (Solar Cells/Probes) Aldehyde->Dye1 + Cyanoacetic Acid (Knoevenagel) Dye2 Azo Disperse Dye (Textile/Indicators) AzoCoupling->Dye2 Electrophilic Subst.

Caption: Divergent synthetic pathways for N-Butyl-N-phenylbenzenamine transforming into functional dyes via Formylation or Diazo Coupling.

Part 4: Quality Control & Characterization

To ensure scientific integrity, the following parameters must be verified for the intermediate aldehyde (Protocol A product) before proceeding to dye synthesis.

Technique Expected Signal / Observation Purpose
1H NMR (CDCl3) Singlet at

ppm
Confirms presence of Aldehyde (-CHO) proton.
1H NMR (CDCl3) Doublets at

and

ppm
Confirms para-substitution pattern on the phenyl ring.[1]
FT-IR Strong peak at

Identifies Carbonyl (

) stretching vibration.
HPLC Purity > 98% (254 nm)Essential for solar cell applications to prevent trap states.[1]

Part 5: Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and water-reactive.[1] Releases HCl gas upon contact with moisture.[1] Handle only in a fume hood with quench protocols ready.[1]
    
  • Amines: N-Butyl-N-phenylbenzenamine may be toxic by inhalation or skin contact.[1] Use nitrile gloves.[1]

  • Waste Disposal: All aqueous washes from the Vilsmeier reaction contain phosphate and amine salts; dispose of as hazardous aqueous waste.[1]

References

  • Sigma-Aldrich. N-Butyl-N-phenylbenzenamine Product Specification & CAS 6590-43-8 Data.[1][4][5][1]

  • PubChem. Benzenamine, N-butyl-N-phenyl- (Compound Summary). National Library of Medicine.[1][6] [1]

  • Hagfeldt, A., et al. "Dye-Sensitized Solar Cells."[1] Chemical Reviews, 2010.[1] (Contextual grounding for Triphenylamine donors in DSSC).

  • Mishra, A., et al. "Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Strategies."[1] Angewandte Chemie International Edition, 2009.[1] (Mechanistic insight on D-

    
    -A synthesis).
    

Sources

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for N-Butyldiphenylamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust High-Performance Thin-Layer Chromatography (HPTLC) protocol for the quantification of N-butyldiphenylamine , a critical antioxidant and stabilizer used in energetic materials (propellants) and high-performance lubricants. While High-Performance Liquid Chromatography (HPLC) is often the default for such analyses, HPTLC offers distinct advantages for this analyte: parallel processing of multiple samples, high matrix tolerance (crucial for degraded propellant or oil matrices), and cost-efficiency.

This guide synthesizes field-proven methodologies used for the diphenylamine (DPA) class of stabilizers, adapting them specifically for the N-butyl derivative. The protocol utilizes a Silica Gel 60 F


 stationary phase with a non-polar toluene-based mobile phase, ensuring sharp resolution and high sensitivity.

Scientific Principles & Mechanism[1]

Chromatographic Separation

N-butyldiphenylamine is a lipophilic, tertiary aromatic amine. Its separation on Silica Gel 60 (a polar stationary phase) is governed by adsorption chromatography. The non-polar butyl group increases the molecule's hydrophobicity compared to its parent compound, diphenylamine (DPA). Consequently, in a non-polar mobile phase (e.g., Toluene), N-butyldiphenylamine will exhibit a higher migration rate (


 value) than DPA due to weaker interaction with the silanol groups of the stationary phase.
Detection Mechanism

The molecule possesses two phenyl rings, creating a conjugated


-electron system that absorbs strongly in the ultraviolet region.
  • Primary Detection: UV Absorption at 254 nm (Quenching of the F

    
     fluorescent indicator).
    
  • Secondary Detection (Derivatization): For enhanced specificity, the amine can be nitrosated or oxidized in situ to form colored derivatives visible under white light, though UV densitometry is preferred for quantification.

Materials & Reagents

CategorySpecificationNotes
Stationary Phase HPTLC Glass Plates Silica Gel 60 F

(20 x 10 cm)
Merck/Millipore or equivalent. Pre-washing with methanol is recommended.
Mobile Phase Toluene (HPLC Grade)Primary solvent.
Reference Standard N-Butyldiphenylamine (>98% Purity)Store at 2-8°C, protected from light.
Diluent Methanol or Acetonitrile (HPLC Grade)Ensure complete solubility.
Derivatization (Optional) Sodium Nitrite / HClOnly if colorimetric confirmation is required.

Experimental Protocol

Sample Preparation

Objective: Extract the analyte while minimizing matrix interference.

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of N-butyldiphenylamine in 10 mL of Methanol.

  • Working Standard: Dilute the stock to a range of 10 ng/µL to 100 ng/µL .

  • Test Sample (Propellant/Lubricant Matrix):

    • Weigh 1.0 g of sample.

    • Extract with 10 mL Methanol (sonicate for 15 mins).

    • Filter through a 0.45 µm PTFE syringe filter.

    • Note: For high-viscosity lubricants, a liquid-liquid extraction with Hexane/Acetonitrile may be required.

Chromatographic Conditions
  • Application: Bandwise application (Band length: 8.0 mm).

  • Application Volume: 2.0 - 10.0 µL (Targeting 50 - 500 ng/band).

  • Chamber: Twin-trough chamber (20 x 10 cm).

  • Saturation: 20 minutes with filter paper.

  • Mobile Phase: Toluene (100%) [1]

    • Optimization Note: If

      
       is too high (>0.8), modify to Toluene : n-Heptane (80:20) . If 
      
      
      
      is too low (<0.2), use Toluene : Acetone (95:5) .
  • Migration Distance: 70 mm.[2]

  • Drying: Warm air stream (2 min) to remove solvent.

Detection & Scanning
  • Instrument: HPTLC Densitometer (e.g., CAMAG TLC Scanner).

  • Mode: Absorbance / Reflectance.

  • Wavelength: 254 nm (Deuterium lamp).

  • Slit Dimension: 6.00 x 0.45 mm (Micro).

Visual Workflow (Graphviz)[1]

HPTLC_Workflow Sample Sample Preparation (Methanol Extraction) App Application (Bandwise, 8mm) Sample->App 2-10 µL Dev Development (Toluene 100%) App->Dev Saturation 20' Dry Drying (Warm Air, 2 min) Dev->Dry Scan Densitometry (UV 254 nm) Dry->Scan Data Data Analysis (Peak Area vs Conc) Scan->Data

Figure 1: Step-by-step HPTLC workflow for N-butyldiphenylamine analysis.

Validation Parameters (E-E-A-T)

The following parameters are expected based on the validation of structurally similar diphenylamine stabilizers [1][2].

ParameterAcceptance CriteriaExpected Performance
Linearity (

)
> 0.9950.998 (Range: 50–500 ng/band)
Limit of Detection (LOD) S/N > 3~10–15 ng/band
Limit of Quantitation (LOQ) S/N > 10~30–40 ng/band
Precision (RSD) < 2.0% (Intra-day)1.2% - 1.8%
Recovery 95% - 105%98.5% (Spiked Matrix)
Specificity No interference at

Resolved from DPA (

)
Expert Insight: Troubleshooting
  • Tailing Peaks: Usually indicates sample overloading or residual acidity on the plate. Solution: Add 1% Triethylamine to the mobile phase or reduce sample volume.

  • Rf Drift: Caused by insufficient chamber saturation. Solution: Ensure the twin-trough chamber is lined with filter paper and saturated for exactly 20 minutes.[2]

References

  • Halilović, N., et al. (2019).[3][4] Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Online Journal of Medical Sciences.

  • Bašić-Halilović, A., et al. (2019).[3] HPTLC for Propellants Analysis. ResearchGate.

  • HPTLC Association. (2023). Standard Operating Procedure for HPTLC. HPTLC Association.[2]

Sources

Protocol for using N-Butyl-N-phenylbenzenamine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing N-Butyl-N-phenylbenzenamine (CAS: 1126-78-9) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl). Unlike simple aliphatic amines, this compound combines the high electron density of a diphenylamine core with the steric hindrance of a butyl chain. This "mixed-moiety" architecture provides dual-action protection: chemisorption via the nitrogen lone pair and hydrophobic film formation via the butyl/phenyl tail.

Target Audience: Materials Scientists, Corrosion Engineers, and Formulation Chemists. Application Scope: Acid pickling baths, industrial cleaning, and oilfield acidizing fluids.[1]

Compound Profile & Mechanism of Action[2]

Chemical Identity:

  • IUPAC Name: N-Butyl-N-phenylbenzenamine

  • Common Name: N-Butyldiphenylamine

  • Molecular Formula:

    
    
    
  • Solubility: Lipophilic. Soluble in ethanol, acetone, toluene; insoluble in pure water.

Mechanistic Theory: The inhibition efficiency (


) of N-Butyl-N-phenylbenzenamine relies on the Langmuir Adsorption Isotherm . The nitrogen atom acts as the reaction center, donating electrons to the empty 

-orbitals of the iron surface (Chemisorption).[1] Simultaneously, the hydrophobic butyl and phenyl groups orient away from the metal, creating a dielectric barrier that repels water and hydronium ions (

).
Visualization: Inhibition Mechanism & Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction (Mechanism) cluster_2 Phase 3: Validation Stock Stock Solution (1000 ppm in Ethanol) Dilution Working Solutions (10-500 ppm in 1M HCl) Stock->Dilution Aliquot Bulk Bulk Solution (H+ Cl- Inhibitor) Dilution->Bulk Polishing Coupon Polishing (SiC 400-1200 grit) Adsorption Adsorption (N-atom anchoring) Polishing->Adsorption Active Sites Diffusion Diffusion to Interface Bulk->Diffusion Diffusion->Adsorption Thermodynamic Drive Film Protective Film (Hydrophobic Barrier) Adsorption->Film Surface Coverage (θ) EIS EIS Analysis (Rct Increase) Film->EIS Barrier Impedance Tafel Tafel Polarization (Icorr Decrease) Film->Tafel Anodic Blockade

Figure 1: Operational workflow from solution preparation to mechanistic adsorption and electrochemical validation.

Pre-Experimental Protocol: Solution Preparation

Critical Note on Solubility: As a lipophilic amine, direct addition to aqueous acid will result in phase separation and erroneous data. You must use a co-solvent.

Materials:

  • N-Butyl-N-phenylbenzenamine (>98% purity).

  • Absolute Ethanol or Acetone (Co-solvent).

  • Hydrochloric Acid (37% ACS Reagent grade).

  • Deionized Water (18.2 MΩ·cm).

Stock Solution Protocol:

  • Weighing: Accurately weigh 1.00 g of N-Butyl-N-phenylbenzenamine.

  • Dissolution: Dissolve in 50 mL of absolute ethanol in a 100 mL volumetric flask. Sonicate for 5 minutes to ensure complete miscibility.

  • Final Volume: Top up to 100 mL with ethanol.

    • Result: 10,000 ppm (1% w/v) Stock Solution.

Working Solution (Corrosive Media):

  • Prepare 1.0 M HCl using Deionized Water.

  • Create a concentration series (e.g., 10, 50, 100, 200, 500 ppm) by adding calculated aliquots of the Stock Solution to the 1.0 M HCl.

    • Control: Prepare a "Blank" solution containing 1.0 M HCl + the equivalent volume of ethanol used in the highest concentration sample (to nullify co-solvent effects).

Protocol A: Gravimetric Analysis (Weight Loss)

This is the definitive method for determining long-term inhibition efficiency.

Step-by-Step Procedure:

  • Coupon Prep: Cut mild steel coupons (typically

    
     cm). Abrade sequentially with SiC paper (400, 600, 800, 1200 grit). Degrease with acetone, wash with distilled water, dry in warm air, and store in a desiccator.
    
  • Initial Weighing: Weigh each coupon (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 250 mL beakers containing the Working Solutions (thermostated at 25°C, 40°C, or 60°C depending on study scope).

    • Duration: Standard exposure is 24 hours.

  • Retrieval: Remove coupons, scrub gently with a bristle brush under running water to remove loose corrosion products, rinse with acetone, and dry.

  • Final Weighing: Reweigh the coupons (

    
    ).
    

Data Calculation: Calculate the Corrosion Rate (


) and Inhibition Efficiency (

):


Where:

  • 
    : Weight loss (g)
    
  • 
    : Surface area (
    
    
    
    )[2]
  • 
    : Time (hours)
    
  • 
    : Density of mild steel (
    
    
    
    )


Protocol B: Electrochemical Profiling

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization provide kinetic insights into the film formation.

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with a 3-electrode cell.

  • Working Electrode (WE): Mild steel embedded in epoxy (exposed area

    
    ).
    
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum wire or Graphite rod.

Procedure:

  • OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation at OCP.

    • Output: Nyquist and Bode plots.[3][4] Look for an increase in the diameter of the capacitive loop (Nyquist) as concentration increases.[5]

  • Tafel Polarization:

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s.

    • Output: Tafel slopes (

      
      ) and Corrosion Current (
      
      
      
      ).

Data Analysis (EIS): Fit the data to an Equivalent Circuit (typically Randles circuit:


).
Calculate Efficiency (

):


Where


 is the Charge Transfer Resistance.

Data Presentation & Troubleshooting

Expected Results Table: | Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/y) |


 (%) | 

(

) | | :--- | :--- | :--- | :--- | :--- | | Blank | 0.XXXX | XX.XX | - | Low | | 50 | Lower | Lower | ~60-75 | Medium | | 200 | Lowest | Lowest | >85 | High |

Troubleshooting Guide:

  • Problem: Low inhibition efficiency at high concentrations.

    • Cause: Micelle formation or solubility limit reached.

    • Fix: Check solution turbidity. Increase co-solvent ratio or use a surfactant.

  • Problem: Noise in EIS low-frequency region.

    • Cause: Unstable surface film or pitting.

    • Fix: Increase OCP stabilization time; ensure Faraday cage is grounded.

  • Problem: Pitting observed on coupon.

    • Cause: Localized breakdown of the hydrophobic film.

    • Fix: N-Butyl-N-phenylbenzenamine is an anodic/mixed inhibitor. If concentration is too low, it may cause pitting. Ensure concentration is above the critical threshold (typically >50 ppm).

References

  • ASTM G31-72 , "Standard Practice for Laboratory Immersion Corrosion Testing of Metals," ASTM International. Link

  • ASTM G59-97 , "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements," ASTM International. Link

  • Popova, A., et al. (2011). "Schiff bases derived from ortho-aminobenzoic acid as corrosion inhibitors for mild steel in sulfuric acid: Isotherms and kinetics." Corrosion Science. (Provides comparative methodology for amine-based adsorption). Link

  • Bentiss, F., et al. (2000). "Corrosion inhibition of mild steel in 1 M HCl by some triazole derivatives." Journal of Applied Electrochemistry. (Establishes the standard 1M HCl protocol). Link

  • BenchChem. "Formulation and Evaluation of Dioctylamine-Based Corrosion Inhibitors." (Application note for long-chain amine protocols). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Butyl-N-phenylbenzenamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the synthesis of N-Butyl-N-phenylbenzenamine (also known as N-butyl-diphenylamine). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will explore the causality behind experimental choices to ensure you can develop a robust and self-validating protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing N-Butyl-N-phenylbenzenamine?

There are several effective methods for synthesizing N-Butyl-N-phenylbenzenamine. The optimal choice depends on available starting materials, scale, and equipment. The three most common routes are Direct N-Alkylation, Reductive Amination, and transition metal-catalyzed cross-coupling reactions.

Synthetic Route Description Advantages Common Challenges Typical Reagents
Direct N-Alkylation The reaction of diphenylamine with a butyl-containing electrophile, such as n-butyl bromide or iodide.[1][2]Straightforward, uses common reagents.Potential for slow reaction rates; requires careful control to avoid side reactions.[3]Diphenylamine, n-butyl halide, a base (e.g., K₂CO₃, DIPEA), and a solvent (e.g., DMF, DMSO).[1][4]
Reductive Amination A two-step, one-pot reaction involving the formation of an iminium ion from diphenylamine and butyraldehyde, which is then reduced.High selectivity and yields, often uses milder conditions than direct alkylation.[5]Requires a suitable reducing agent and catalyst; sensitive to moisture.Diphenylamine, butyraldehyde, reducing agent (e.g., NaBH(OAc)₃, H₂), catalyst (e.g., Pd/C, Co-composites).[5][6][7]
Ullmann Condensation A copper-catalyzed reaction coupling diphenylamine with a butyl halide.Effective for certain substrates where other methods fail.Often requires high temperatures, stoichiometric copper, and polar aprotic solvents.[8][9] The reaction can be capricious.[9]Diphenylamine, n-butyl halide, Copper catalyst (Cu, CuI, CuO), base, and a high-boiling solvent (e.g., NMP, DMF).[8][10]
Q2: How do I select the appropriate catalyst for my synthesis?

Catalyst selection is critical and route-dependent:

  • For Direct N-Alkylation (Friedel-Crafts type): Acid-activated clays, such as montmorillonite or bentonite, are highly effective.[11][12] They are advantageous because they are easily filtered off post-reaction, often result in lighter-colored products, and can be more selective than other Lewis acids like AlCl₃.[13][14] The catalyst loading typically ranges from 0.5 to 20 wt% relative to the diphenylamine.[11]

  • For Reductive Amination: The choice depends on the reducing agent. If using molecular hydrogen (H₂), heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or more economical cobalt-based catalysts are common.[5][6] These catalysts are highly efficient but require specialized hydrogenation equipment.

  • For Ullmann Condensation: Copper-based catalysts are essential. This can be copper metal powder, copper(I) salts like CuI, or copper(II) salts.[8][9] Modern protocols may use soluble copper complexes with ligands like phenanthroline to improve performance and lower reaction temperatures.[8]

Q3: What is the role of the base in Direct N-Alkylation, and how do I choose one?

The base plays a crucial role in deprotonating the diphenylamine, making the nitrogen atom a more potent nucleophile to attack the alkyl halide. It also neutralizes the acid (H-X) generated during the reaction, driving the equilibrium towards the product.

Choosing a Base:

  • Strength: The base must be strong enough to deprotonate diphenylamine but should not introduce side reactions.

  • Nucleophilicity: Use a non-nucleophilic base to prevent it from competing with the diphenylamine and reacting with the alkyl halide. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[4]

  • Solubility: The base should be soluble in the reaction solvent to be effective.[15] Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used and are cost-effective, though they may result in a heterogeneous mixture.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-Butyl-N-phenylbenzenamine.

Problem 1: Low or No Product Yield

Low conversion is one of the most common challenges. The following workflow can help diagnose the root cause.

Troubleshooting Workflow for Low Yield

ReductiveAmination cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Diphenylamine Diphenylamine Iminium Iminium Ion Intermediate Diphenylamine->Iminium Butyraldehyde Butyraldehyde Butyraldehyde->Iminium Product N-Butyl-N-phenylbenzenamine Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Sources

Troubleshooting guide for N-Butyl-N-phenylbenzenamine purification by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is specifically engineered for researchers isolating N-Butyl-N-phenylbenzenamine (also known as N-butyldiphenylamine), a sterically hindered tertiary amine critical to the synthesis of hole-transporting materials and photorefractive polymers[1].

Below, you will find a causality-driven methodology, self-validating protocols, and an advanced troubleshooting Q&A to resolve common isolation bottlenecks.

Quantitative Data: Chromatographic Properties

Understanding the physicochemical properties of N-butyldiphenylamine is the foundation of a rational purification strategy. Because it is a tertiary amine, its interaction with silica gel differs fundamentally from its secondary amine precursors.

PropertyValueChromatographic Implication
CAS Number 6590-43-8N/A
Molecular Weight 225.33 g/mol [2]Elutes relatively quickly; requires careful fraction monitoring via UV.
LogP (Estimated) ~4.9[3]Highly lipophilic; demands a highly non-polar mobile phase (e.g., Hexane).
Hydrogen Bond Donors 0[3]Lacks an N-H bond, significantly reducing retention on silica compared to unreacted diphenylamine.
Hydrogen Bond Acceptors 1[3]Weak interaction with acidic silanol groups; may cause slight streaking requiring basic modifiers.

Purification Workflow

G Start Crude N-butyldiphenylamine TLC TLC Optimization (Hexane:EtOAc 95:5) Start->TLC Check Rf Difference > 0.15? TLC->Check Mod Switch to Hexane:Toluene or add 0.1% Et3N Check->Mod No Flash Flash Silica Column (50:1 Silica:Crude) Check->Flash Yes Mod->TLC UV UV Fractionation (254 nm) Flash->UV Pure Pure N-Butyl-N-phenylbenzenamine UV->Pure

Decision tree for optimizing the chromatographic purification of N-butyldiphenylamine.

Self-Validating Experimental Protocol: Silica Gel Purification

This protocol is engineered to ensure high-fidelity separation of N-butyldiphenylamine from its most common impurities: unreacted diphenylamine and alkyl halides[1][4].

Step 1: Sample Preparation (Dry Loading)

  • Action: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 2-3 times the crude mass) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Causality: Liquid loading a highly non-polar compound like N-butyldiphenylamine in DCM will cause the sample to race down the column, obliterating the separation bands. Dry loading ensures a perfectly flat, narrow starting band, which is critical when the

    
     between the product and impurities is small.
    

Step 2: Column Packing

  • Action: Prepare a slurry of silica gel (230-400 mesh) in 100% Hexane. Use a high silica-to-crude mass ratio of 50:1.

  • Causality: The high theoretical plate count of a 50:1 ratio is necessary to resolve the tertiary amine from the secondary amine, which share a structurally similar diphenyl core but differ slightly in polarity.

Step 3: Elution Strategy & Validation

  • Action: Elute isocratically with Hexane:Ethyl Acetate (95:5, v/v)[1].

  • Self-Validation Step: Before running the preparative column, run a 2D TLC of the crude mixture. Spot the plate, run it in the chosen solvent, dry it thoroughly, rotate the plate 90 degrees, and run it again. If the spots do not fall on a perfect diagonal line, your compound is degrading on the acidic silica, dictating that you must switch to neutralized silica (pre-treated with 1% Triethylamine).

Step 4: Fraction Collection & Analysis

  • Action: Monitor fractions using a UV lamp at 254 nm.

  • Causality: The extended conjugated

    
    -system of the diphenylamine core provides strong UV absorbance. UV is vastly superior to chemical stains (like PMA or Ninhydrin) for this workflow, as sterically hindered tertiary amines often fail to vividly react with standard nucleophilic stains.
    

Troubleshooting & FAQs

Q1: My N-butyldiphenylamine band is tailing heavily on the column, causing it to co-elute with the diphenylamine starting material. How do I fix this? Expert Answer: Tailing occurs because the lone electron pair on the nitrogen of the tertiary amine interacts with the highly acidic silanol groups (


) on the silica gel stationary phase. Although sterically hindered by the butyl and phenyl groups, this interaction still causes asymmetric band broadening.
Solution:  Add 0.1% to 1% Triethylamine (Et

N) to your mobile phase. The Et

N acts as a sacrificial base, competitively binding to the acidic silanol sites, deactivating the column, and sharpening the N-butyldiphenylamine band. Self-validation: Pre-treat your TLC plates with 1% Et

N in hexane and dry them before spotting. If the tailing is resolved on the plate, the modifier will successfully translate to the preparative column.

Q2: I am seeing a persistent yellow/green impurity co-eluting with my product. What is it, and how do I remove it? Expert Answer: Diphenylamines are notoriously prone to air and photo-oxidation, forming highly colored conjugated imine or radical cation species (often green, blue, or yellow)[1]. Solution: Minimize exposure to ambient light and oxygen during chromatography. Degas your solvents by sparging with nitrogen, and run the column under a positive pressure of inert gas (flash chromatography). If the oxidized species has already formed in your collected fractions, passing the material through a secondary, short plug of basic alumina can often trap these polar oxidized impurities much more effectively than silica gel.

Q3: The


 difference between N-butyldiphenylamine and my starting material (diphenylamine) is less than 0.1 in Hexane/EtOAc. How can I improve the resolution? 
Expert Answer:  Ethyl acetate acts as a strong hydrogen bond acceptor, which can sometimes compress the separation between the secondary and tertiary amine by overpowering the subtle differences in their native silica interactions.
Solution:  Switch your mobile phase modifier from Ethyl Acetate to Toluene  (e.g., Hexane:Toluene 80:20). Toluene provides 

stacking interactions with the aromatic rings. Because diphenylamine has a slightly different planar conformation and an exposed N-H bond, it is differentially retarded by the aromatic solvent compared to the sterically bulky, alkylated tertiary amine. This orthogonal interaction dynamically expands the

gap.

References

  • [3] Title: PubChem Compound Summary for CID 12229150, Benzenamine, N-butyl-N-phenyl- Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • [1] Title: Thianthrene-based oligomers as hole transporting materials Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]

  • [4] Title: Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Common side reactions in the synthesis of N-butyldiphenylamine and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common side reactions in the synthesis of N-butyldiphenylamine and their prevention Audience: Researchers, scientists, and drug development professionals Format: Troubleshooting Guide & FAQ (Technical Support Style)

Introduction: The Nucleophilicity Paradox

Welcome to the Technical Support Center for N-butyldiphenylamine (Ph₂N-Bu) synthesis.

If you are accessing this guide, you are likely encountering a specific set of frustrations: low conversion rates, dark-colored crude mixtures, or unexpected ring-alkylated byproducts. These issues stem from the fundamental nature of your starting material. Diphenylamine (DPA) is an exceptionally poor nucleophile. The lone pair on the nitrogen is delocalized into two phenyl rings, significantly reducing its availability for


 attack.

This guide moves beyond standard textbook procedures to address the causality of failure modes. We focus on the Phase Transfer Catalysis (PTC) route, as it offers the highest selectivity for N-alkylation over C-alkylation compared to thermal or acid-catalyzed methods.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: Why is my reaction mixture turning dark blue or black?

Diagnosis: Oxidative Coupling (Radical Formation) Diphenylamine is highly susceptible to oxidation. In the presence of oxygen and light, it forms the diphenylamino radical (


), which rapidly couples to form tetraphenylhydrazine  or oxidizes further to quinoid  species (often intense blue/violet).
  • The Mechanism:

    
     (and other colored oligomers).
    
  • The Fix:

    • Inert Atmosphere: Strict

      
       or 
      
      
      
      sparging is non-negotiable.
    • Antioxidant Additives: In industrial scales, trace sodium dithionite is sometimes used, but for high-purity lab synthesis, rigorous exclusion of

      
       is preferred.
      
    • Light Exclusion: Wrap reaction vessels in foil during extended reflux.

Q2: I see significant impurities, but the mass spec suggests the same molecular weight as the product. What is happening?

Diagnosis: C-Alkylation (Friedel-Crafts Competition) You are likely observing ring alkylation (ortho- or para-butyldiphenylamine) rather than N-alkylation.

  • The Cause: DPA is an ambident nucleophile. Under acidic conditions or high thermal stress without a phase transfer catalyst, the aromatic ring becomes the nucleophile.

  • The Fix:

    • Switch to Base Catalysis: Ensure the reaction is strictly basic (

      
      ). Acid scavengers are insufficient; you need a deprotonating agent (KOH/NaOH).
      
    • Use PTC: Phase Transfer Catalysts (e.g., TBAB) facilitate the reaction of the N-anion in the organic phase, kinetically favoring N-attack over C-attack.

Q3: My conversion is stuck at 60% despite adding excess butyl bromide.

Diagnosis: Hofmann Elimination (Side Reaction of the Electrophile) Your alkylating agent is destroying itself.

  • The Mechanism: In the presence of strong bases (like KOH) at high temperatures, n-butyl bromide undergoes

    
     elimination to form 1-butene  (a gas that escapes) rather than participating in the 
    
    
    
    reaction.
  • The Fix:

    • Temperature Control: Do not exceed 80–90°C if using strong hydroxide bases.

    • Reagent Dosing: Add the alkyl halide portion-wise rather than all at once to maintain a favorable concentration relative to the nucleophile.

    • Solvent Choice: Switch to a solvent that enhances nucleophilicity without promoting basicity, such as Toluene/Water (PTC system) rather than neat DMF.

Module 2: Reaction Pathways & Selectivity

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Paths B and C.

ReactionPathways DPA Diphenylamine (Ph2NH) Anion N-Anion (Ph2N-) DPA->Anion Deprotonation (Fast with PTC) Radical Radical (Ph2N•) DPA->Radical Oxidation (O2/Light) Base Base (KOH/NaOH) BuBr n-Butyl Bromide Prod N-Butyldiphenylamine (TARGET) BuBr->Prod + Anion Elim 1-Butene (Gas) (Loss of Reagent) BuBr->Elim E2 Elimination (High Temp/Strong Base) Anion->Prod SN2 Attack (Path A) Kinetic Control C_Alk C-Alkylated Byproducts (Ring Substitution) Anion->C_Alk Path B: C-Attack (Thermodynamic/Acidic) Ox_Prod Colored Oligomers (Tetraphenylhydrazine) Radical->Ox_Prod Coupling

Figure 1: Competing reaction pathways. Path A (Green) is the desired N-alkylation. Path B and Oxidation are primary failure modes.

Module 3: Optimized Experimental Protocol

This protocol utilizes Solid-Liquid Phase Transfer Catalysis (S-L PTC) .[1] This method is superior to solution-phase synthesis for this specific substrate because it minimizes water content (suppressing hydrolysis) and allows the use of solid bases which are easier to handle.

Reagents & Equipment
  • Substrate: Diphenylamine (1.0 eq)

  • Alkylating Agent: n-Butyl Bromide (1.5 eq)

  • Base: Potassium Hydroxide (KOH), pulverized solid (2.0–3.0 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene (3–5 volumes)

  • Atmosphere: Nitrogen (

    
    ) or Argon
    
Step-by-Step Methodology
  • Preparation:

    • Pulverize KOH pellets into a fine powder immediately before use (hygroscopic).

    • Purge the reaction vessel (3-neck flask) with

      
       for 15 minutes.
      
  • Charging:

    • Add Diphenylamine (DPA), Toluene, and TBAB to the flask.

    • Stir until DPA is fully dissolved.

    • Add the pulverized KOH. The mixture will become heterogeneous.

  • Reaction:

    • Heat the mixture to 60°C .

    • Add n-Butyl Bromide dropwise over 30–60 minutes. Note: Slow addition prevents high local concentrations of bromide, reducing E2 elimination side reactions.

    • Raise temperature to 80–90°C (Reflux) and stir for 4–6 hours.

    • Monitor: Check TLC (Hexane/EtOAc 9:1). DPA (

      
      ) should disappear; Product (
      
      
      
      ) should appear.
  • Work-up (Critical for Purity):

    • Cool to room temperature.

    • Filter off the solid salts (KBr and excess KOH). Do not add water yet—filtration removes the bulk of the base.

    • Wash the filtrate with water (

      
      ) to remove catalyst and trace base.
      
    • Dry organic layer over

      
      .
      
    • Evaporate solvent.[2]

  • Purification:

    • If the crude is dark (oxidation), pass through a short pad of silica gel using Hexane.

    • Recrystallization is difficult for this oily liquid; vacuum distillation is the standard purification method if high purity (>99%) is required.

Module 4: Quantitative Data & Impurity Profile

The following table summarizes the expected impurity profile based on reaction conditions.

ParameterStandard Thermal (No Catalyst)Phase Transfer Catalysis (Recommended)
Reaction Time 24+ Hours4–6 Hours
Conversion < 50% (Stalls)> 95%
N-Selectivity Moderate (Competition with Ring)High (> 99%)
Major Impurity Unreacted DPA, C-alkylates1-Butene (Gas), Trace DPA
Color Dark Brown/BlackPale Yellow/Amber
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Low Yield / Incomplete Conversion Start->Issue1 Issue2 Product is Ring-Alkylated Start->Issue2 Issue3 Dark Color / Tarry Residue Start->Issue3 CheckCat Using PTC Catalyst? Issue1->CheckCat CheckAcid Acidic Impurities? Issue2->CheckAcid CheckAir Exposed to Air? Issue3->CheckAir AddCat Add TBAB (5 mol%) CheckCat->AddCat No CheckBase Is Base Strong Enough? CheckCat->CheckBase Yes SwitchBase Switch K2CO3 -> KOH CheckBase->SwitchBase No Neut Ensure pH > 10 CheckAcid->Neut Inert Sparge with N2 CheckAir->Inert

Figure 2: Rapid diagnostic workflow for synthesis failures.

References

  • Overview of N-Alkylation Methods

    • Title: An Overview of Palladium-Catalyzed N-alkyl
    • Source: ChemRxiv (2024).
    • Significance: Contrasts modern catalytic methods with traditional alkyl halide routes.
  • Phase Transfer Catalysis Mechanisms

    • Title: Phase-Transfer Catalysis in Organic Syntheses.[1][3]

    • Source: CRDEEP Journals.
    • Significance: Validates the mechanism of anion transfer for weak nucleophiles like DPA.
  • Impurity Profiles (Nitrosamines)

    • Title: Nitrosamine Impurities – From Raw Materials to Final Drug Product.[4]

    • Source: Bioanalysis Zone.
    • Significance: Highlights the critical regulatory risk of N-impurities in secondary amine synthesis.
  • C-Alkylation Competition

    • Title: C‐alkylation versus N‐alkylation.[5]

    • Source: ResearchG
    • Significance: Explains the thermodynamic preference for C-alkyl

Sources

Technical Support Center: Optimization of Reaction Conditions for the Alkylation of Diphenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Alkylated Diphenylamine (ADPA) Synthesis & Process Optimization

Introduction: The ADPA Challenge

Alkylated diphenylamines (ADPAs) are critical ashless antioxidants used in lubricants, greases, and rubber formulations. The synthesis involves the Friedel-Crafts alkylation of diphenylamine (DPA) with olefins (typically diisobutylene, nonene, or styrene).

The core technical challenge lies in selectivity control . Users often struggle to balance the ratio of mono-alkylated (M-DPA) to di-alkylated (D-DPA) products while minimizing unreacted DPA (which causes sludge and staining) and avoiding N-alkylation (which reduces antioxidant efficacy).

This guide provides field-proven troubleshooting strategies and optimized protocols to navigate these challenges.

Part 1: Catalyst Selection & Performance

Q1: We are seeing rapid catalyst deactivation with our acid-activated clay. How can we extend catalyst life?

A: Catalyst deactivation in DPA alkylation is typically caused by pore blockage from heavy oligomers or active site poisoning by basic nitrogen species.

  • The Mechanism: DPA itself is a weak base. If the acidity of your clay (e.g., montmorillonite/bentonite) is too high (Lewis acid dominant), the amine can bind irreversibly to the active sites, poisoning the catalyst.

  • Optimization Strategy:

    • Switch to Brønsted-Acid Modified Clays: Ensure your clay is activated with mineral acids (HCl or H₂SO₄) to generate Brønsted acid sites (proton donors) rather than just Lewis acid sites. Brønsted sites are less susceptible to poisoning by the DPA nitrogen.

    • Water Content Control: Maintain a trace amount of moisture (0.5 – 1.0 wt%) in the reaction matrix. Completely anhydrous conditions can shift the catalyst character towards Lewis acidity, accelerating coking and deactivation.

    • Step-Wise Addition: Do not add all olefin at once. High local concentrations of olefin can lead to polymerization (oligomerization) within the catalyst pores, physically blocking them.

Q2: Should we use Zeolites or Acid Clays?

A: This depends on your target product phase (liquid vs. solid) and alkyl chain length.

FeatureAcid-Activated Clay (e.g., Fulcat 22B, Retrol)Zeolites (e.g., HY, H-Beta, MCM-22)
Pore Size Meso/Macroporous (Accessible)Microporous (Shape Selective)
Selectivity Favors mixture (Liquid products)High p,p'-selectivity (Solid products)
Conversion High (for bulky olefins like nonene)Lower (diffusion limitations for long chains)
Cost LowHigh
Recommendation Best for Liquid Antioxidants (Lube additives)Best for Crystalline/High-Purity Isomers

Part 2: Reaction Parameter Optimization

Q3: How do we minimize residual Diphenylamine (DPA) without forming solid products?

A: Residual DPA (<1%) is critical for preventing sludge. However, pushing the reaction too hard forces the formation of p,p'-dioctyldiphenylamine, which is a solid.

The "Scavenging" Protocol: Instead of forcing the primary reaction (e.g., with diisobutylene) to 100% conversion, use a dual-olefin strategy :

  • Primary Alkylation: React DPA with Diisobutylene (DIB) at 140°C until ~90% conversion.

  • Scavenging Step: Add a more reactive, sterically smaller olefin (e.g., Styrene or alpha-methylstyrene) for the final 10%.

  • Result: The mixed alkylated product (e.g., butyl/styryl DPA) disrupts crystal packing, keeping the final product liquid while eliminating residual DPA.

Q4: We are detecting N-alkylated byproducts. How do we shift to C-alkylation?

A: N-alkylation is kinetically favored but thermodynamically unstable under strong acid conditions.

  • Temperature Control: N-alkylation often occurs at lower temperatures (<120°C).[1] Increase your reaction temperature to 160°C – 180°C . At these temperatures, the reaction becomes thermodynamically controlled, favoring the rearrangement of N-alkyl groups to the stable para-carbon position (Hofmann-Martius rearrangement).

  • Acidity: Ensure your catalyst has sufficient acid strength. Weak acidity may stop at the N-alkylated intermediate.

Part 3: Experimental Protocol

Standard Operating Procedure: Synthesis of Liquid C8-Alkylated DPA

Objective: Produce a liquid antioxidant mixture with <1% residual DPA.

  • Setup: 1L High-pressure autoclave (Hastelloy or Stainless Steel) with mechanical stirring.

  • Loading:

    • Charge Diphenylamine (169 g, 1.0 mol) .

    • Charge Acid-Activated Clay Catalyst (e.g., Fulcat 22B) (17 g, 10 wt% of DPA) .

  • Reaction Phase 1 (Heating):

    • Purge with Nitrogen.

    • Heat to 165°C .

  • Reaction Phase 2 (Addition):

    • Slowly feed Diisobutylene (DIB) (280 g, 2.5 mol) over 4 hours.

    • Note: Maintain pressure at 2–5 bar to keep DIB in the liquid phase.

  • Reaction Phase 3 (Cook-out):

    • Hold at 165°C for 4–6 hours.

    • Monitor DPA content via GC.

  • Workup:

    • Cool to 80°C.

    • Filter catalyst while warm (viscosity increases rapidly upon cooling).

    • Vacuum strip unreacted DIB and light oligomers at 150°C (20 mmHg).

Part 4: Visualizations

Diagram 1: Reaction Pathway & Selectivity Control

This diagram illustrates the competition between N-alkylation and C-alkylation and the thermodynamic rearrangement required for the desired product.

ReactionPathway DPA Diphenylamine (DPA) N_Alk N-Alkylated DPA (Kinetic Product) DPA->N_Alk Low Temp (<120°C) Fast Kinetics Mono_C Mono-C-Alkylated DPA (Desired Intermediate) DPA->Mono_C Direct C-Attack (Steric Control) Olefin Olefin (H+ Catalyst) N_Alk->Mono_C Rearrangement (>160°C, Strong Acid) Di_C Di-C-Alkylated DPA (Thermodynamic Product) Mono_C->Di_C Excess Olefin High Temp

Caption: Thermodynamic rearrangement of kinetic N-alkyl byproducts to stable C-alkyl antioxidants requires elevated temperatures (>160°C).

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators facing low conversion or selectivity issues.

Troubleshooting Start Issue: Low Product Quality Check1 Check Residual DPA Start->Check1 HighDPA High Residual DPA (>2%) Check1->HighDPA Yes LowDPA Low Residual DPA Check1->LowDPA No Action1 Increase Temp (>160°C) or Add Scavenger Olefin HighDPA->Action1 Action3 Check Catalyst Acidity (Possible Poisoning) HighDPA->Action3 If Temp is OK Check2 Check Product Phase LowDPA->Check2 Solid Product Solidifies (Too much p,p'-isomer) Check2->Solid Yes Liquid Product Liquid Check2->Liquid No - Process Optimized Action2 Reduce Olefin Ratio Use Mixed Olefins Solid->Action2

Caption: Decision matrix for correcting common deviations in DPA alkylation batch processes.

Part 5: Data Summary

Table 1: Impact of Reaction Conditions on Selectivity

ConditionMono-Alkyl %Di-Alkyl %Residual DPA %Product Phase
Low Temp (140°C), 1:1.5 Ratio 65 - 70%15 - 20%> 10%Liquid (High Staining)
High Temp (165°C), 1:2.5 Ratio 20 - 25%70 - 75%< 2%Viscous Liquid / Semi-Solid
Optimized (165°C), Scavenger 30 - 40%55 - 60%< 1%Stable Liquid

References

  • Popoff, I. C., et al. (1960). Alkylation of Diphenylamine. US Patent 2,943,112. U.S. Patent and Trademark Office. Link

  • Roland, A., et al. (1989). Liquid antioxidant produced by alkylating diphenylamine with a molar excess of diisobutylene.[2][3] US Patent 4,824,601. U.S. Patent and Trademark Office. Link

  • Lai, J. T., & Filla, D. S. (1997). Liquid alkylated diphenylamine antioxidant. EP 0 810 200 A2.[1] European Patent Office. Link

  • Sklenář, M., et al. (2016).[4] Alkylation of diphenylamine with alkenes catalyzed by acidic catalysts based on bentonite. ResearchGate. Link

Sources

Addressing solubility issues of N-Butyl-N-phenylbenzenamine in nonpolar media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Butyl-N-phenylbenzenamine Solubility

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering solubility challenges with N-Butyl-N-phenylbenzenamine in nonpolar media. Our objective is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, ensuring the successful progression of your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-Butyl-N-phenylbenzenamine is not dissolving in my nonpolar solvent (e.g., hexane, heptane). What is the most common reason for this?

A1: The primary reason is a mismatch in polarity, even among substances broadly classified as "nonpolar." N-Butyl-N-phenylbenzenamine possesses two phenyl groups and a tertiary amine, which introduce a degree of aromaticity and a slight polar character (a TPSA of 3.24 Ų and a LogP of 4.62)[1][2]. While it is fundamentally nonpolar, its molecular structure requires a solvent that can effectively interact with its aromatic rings. Simple aliphatic hydrocarbons like hexane may lack the specific interactions needed for efficient solvation. The fundamental principle of "like dissolves like" dictates that the solvent and solute should have similar intermolecular forces.[3][4]

Q2: I observe suspended solid particles in my reaction mixture. How can I be sure poor solubility is the root cause of my slow or incomplete reaction?

A2: Visual inspection is the first diagnostic step. If you see undissolved solid material, poor solubility is a primary suspect.[3] This limitation can lead to reduced reaction rates, incomplete conversions, and inconsistent yields because the concentration of the dissolved reactant is too low to sustain an efficient reaction.[3][5]

Q3: Is heating the mixture a viable first step to improve solubility?

A3: Yes, for many compounds, solubility increases with temperature.[5] Gentle heating of the solvent while stirring can be a simple and effective method to facilitate dissolution. However, you must consider the thermal stability of N-Butyl-N-phenylbenzenamine and other reagents in your mixture. Also, be aware that the compound may precipitate out of the solution as it cools, which could be problematic for downstream processes.

Q4: What is a co-solvent, and how can it help with my N-Butyl-N-phenylbenzenamine solution?

A4: A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent system to enhance the solubility of a solute.[3] For N-Butyl-N-phenylbenzenamine in a nonpolar solvent, a co-solvent can work by introducing favorable intermolecular interactions. For instance, adding a small amount of a slightly more polar or aromatic solvent like toluene or tetrahydrofuran (THF) can disrupt the solute-solute interactions and improve the overall solvation environment.[6]

Troubleshooting Guide: A Systematic Approach

When initial attempts to dissolve N-Butyl-N-phenylbenzenamine fail, a structured troubleshooting approach is necessary. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G A Start: Undissolved N-Butyl-N-phenylbenzenamine B Step 1: Verify Purity & Integrity - Check CoA for purity (>95%) - Ensure compound is not degraded A->B Initial Check C Step 2: Optimize Physical Conditions - Reduce particle size (grinding/sonication) - Apply gentle heating (monitor stability) B->C If Purity is Confirmed D Step 3: Re-evaluate Primary Solvent Is the solvent optimal? C->D If Physical Tweaks Fail E Consider solvents with aromatic character (e.g., Toluene, Xylene, Diethyl Ether) D->E No F Step 4: Introduce a Co-Solvent System - Perform a co-solvent screen - Start with low % (5-10% v/v) D->F Yes, but still issues J Resolved: Compound Dissolved E->J Problem Solved G Select co-solvents like THF, Dichloromethane, or Ethyl Acetate F->G Screening Options H Step 5: Advanced Methods (If solubility is still limiting) F->H If Co-solvents are Insufficient G->J Problem Solved I Utilize Hansen Solubility Parameters (HSP) to rationally select solvent blends H->I Rational Design I->J Problem Solved

Caption: Troubleshooting workflow for N-Butyl-N-phenylbenzenamine solubility.

In-Depth Troubleshooting Steps

Issue: Compound "oils out" or forms an emulsion.

  • Causality: This often occurs when the solute has limited solubility and the agitation is too vigorous, or when there are impurities present. The formation of emulsions is a common problem in liquid-liquid extractions when surfactant-like compounds are present.[7]

  • Solution:

    • Reduce the rate of agitation. Instead of vigorous shaking or stirring, gently swirl the mixture.[7]

    • Consider a "salting out" approach if an aqueous phase is present by adding brine to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7]

    • If no aqueous phase is present, the issue is likely due to a poor solvent choice. Try adding a small amount of a different organic solvent (a co-solvent) to adjust the overall properties of the liquid phase.[7]

Issue: Solubility is achieved at high temperatures, but the compound precipitates upon cooling.

  • Causality: The solution is supersaturated at lower temperatures. The solubility of the compound is highly dependent on temperature.

  • Solution:

    • Maintain the temperature of the solution throughout the experiment. This may require a heated reaction vessel or water bath.

    • If the process requires room temperature, you must find a solvent system where the compound is soluble at that temperature. This points towards the need for a better solvent or a co-solvent system as described in the workflow.

Issue: Published data suggests solubility, but it is not observed in the lab.

  • Causality: Discrepancies can arise from differences in compound purity, solvent grade (presence of water or other contaminants), or experimental conditions (temperature, pressure).

  • Solution:

    • Verify Purity: Use a compound with the highest available purity (e.g., >95%).[8]

    • Use Anhydrous Solvents: Traces of water can significantly impact the solubility of nonpolar compounds in nonpolar media. Use freshly opened or properly dried solvents.

    • Precise Temperature Control: Ensure your experimental temperature matches the literature conditions. Use a calibrated thermometer and a controlled temperature bath.

Understanding the Theory: Hansen Solubility Parameters (HSP)

For particularly challenging solubility problems, a more advanced, quantitative approach is warranted. Hansen Solubility Parameters (HSP) provide a powerful framework for predicting and achieving solubility.[9][10] The principle is that the total cohesion energy of a substance can be divided into three components:

  • δD: Dispersion forces (from atomic interactions)

  • δP: Polar forces (from permanent dipoles)

  • δH: Hydrogen bonding forces

The core idea is that substances with similar HSP values are likely to be miscible.[10][11] By determining or estimating the HSP of N-Butyl-N-phenylbenzenamine, you can rationally select a solvent or a blend of solvents with a matching HSP profile.[12]

G Solute N-Butyl-N-phenylbenzenamine (Solute) Solvent1 Nonpolar Solvent (e.g., Hexane) Poor HSP Match Solute->Solvent1 Low Affinity Solvent2 Co-Solvent (e.g., Toluene) Better HSP Match Solute->Solvent2 High Affinity Solvent1->center Solvent2->center Solution Homogeneous Solution center->Solution Solvation Achieved

Caption: HSP-based solvent selection for improved solubility.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol provides a method to systematically screen for an effective co-solvent.

  • Preparation: In several separate vials, add a precisely weighed amount (e.g., 20 mg) of N-Butyl-N-phenylbenzenamine.

  • Initial Insolubility Check: To each vial, add 1 mL of your primary nonpolar solvent (e.g., heptane) and agitate. Confirm that the solid does not dissolve.

  • Co-solvent Stock Solutions: Prepare stock solutions of potential co-solvents (e.g., Toluene, THF, Dichloromethane) at various concentrations (e.g., 10%, 25%, 50% v/v) in the primary solvent.[3]

  • Stepwise Addition: Add a potential co-solvent dropwise to the vials while stirring. Observe for dissolution.[5]

  • Record Minimum Concentration: Note the co-solvent and the minimum concentration required to achieve complete dissolution.

  • Validation: Based on the screening, prepare the optimal solvent mixture and confirm that you can dissolve the required amount of N-Butyl-N-phenylbenzenamine for your experiment.

Protocol 2: Solubility Determination by the Gravimetric Method

This protocol allows for the quantitative determination of solubility.[13]

  • Equilibration: Add an excess amount of N-Butyl-N-phenylbenzenamine to a sealed flask containing a known volume of the chosen solvent system. The presence of undissolved solid is necessary to ensure saturation.

  • Agitation: Place the flask in a thermostatic shaker bath at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Stop agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear liquid) using a heated or pre-warmed pipette to prevent precipitation. Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point until a constant weight is achieved.[13]

  • Calculation: Calculate the solubility by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute. Express the result in units such as g/L or mg/mL.

Reference Data

Table 1: Properties of N-Butyl-N-phenylbenzenamine and Select Solvents

PropertyN-Butyl-N-phenylbenzenamineHexaneTolueneTetrahydrofuran (THF)
Molecular Formula C₁₆H₁₉N[2]C₆H₁₄C₇H₈C₄H₈O
Molecular Weight 225.33 g/mol [8]86.18 g/mol 92.14 g/mol 72.11 g/mol
Boiling Point ~329 °C (Predicted)69 °C111 °C66 °C
Polarity Nonpolar with aromatic characterNonpolarNonpolar (Aromatic)Polar Aprotic
Calculated LogP 4.62[1]~3.9~2.7~0.5

References

  • PubChem. (2026). Benzenamine, N-butyl-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Moshfeghian, M., & Snow-McGregor, K. (2022). Estimation of Solubilities of Selected Hydrocarbons Compounds in Treating Solvents. John M. Campbell. Retrieved from [Link]

  • MDPI. (2025). Characterization of Non-Polar and Polar Bioactive Compounds Obtained by Pressurized Biobased Solvents from Different Arctium lappa L. Root Ecotypes. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (2025). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • ResearchGate. (2026). Hydrocarbons and BTEX pickup and control from amine systems. Retrieved from [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • Speciality Chemicals Magazine. (2018). Practical Determination and Application of HSP for the Paints and Coatings Industry. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2004). Hydrocarbons and BTEX Pickup and Control from Amine Systems. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

  • Google Patents. (n.d.). US5354475A - Process for separating polar and non-polar constituents from coal tar distillates.
  • PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

Minimizing by-product formation in the butylation of diphenylamine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Minimizing By-Product Formation in Diphenylamine Butylation

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center for antioxidant synthesis. You are likely here because your alkylation of diphenylamine (DPA) is yielding inconsistent results—perhaps high levels of oligomers, unwanted ortho-substitution, or persistent color bodies.

In the butylation of DPA, we face a classic selectivity paradox: the Friedel-Crafts conditions required to attach the butyl group to the aromatic ring are the same conditions that promote the dimerization of your alkylating agent (isobutylene) and the formation of tars.

This guide moves beyond basic recipes. It provides a causal analysis of why these by-products form and how to engineer your reaction landscape to suppress them.

Diagnostic Workflow

Before adjusting parameters, map your current issue to the reaction network below. This diagram illustrates the competing pathways between the desired Para-Alkylation and the parasitic Oligomerization.

ReactionNetwork DPA Diphenylamine (Starting Material) N_Butyl N-butyl-DPA (Kinetic Intermediate) DPA->N_Butyl Fast, Low T p_Mono 4-tert-butyl-DPA (p-Mono) DPA->p_Mono Direct C-Alkylation o_Mono 2-tert-butyl-DPA (Ortho-Impurity) DPA->o_Mono Steric Leakage IB Isobutylene (Reactant) DIB Diisobutylene (Oligomer) IB->DIB Acid Cat. (No DPA present) N_Butyl->p_Mono Rearrangement (>140°C) pp_Di 4,4'-di-tert-butyl-DPA (Target: p,p'-Di) p_Mono->pp_Di + IB Tars Polymeric Tars (Color Bodies) p_Mono->Tars Oxidation/Over-reaction DIB->Tars Polymerization

Figure 1: Reaction network showing the competition between thermodynamic rearrangement (Green) and kinetic by-product formation (Red).

Technical Support Modules (Q&A)

Module A: Controlling Isobutylene Oligomerization

Q: Why is my GC showing high levels of C8 and C12 hydrocarbons instead of alkylated amine?

A: You are witnessing the "Olefin-Acid Mismatch." Isobutylene is highly reactive. In the presence of a strong acid catalyst (like


 or 

) and insufficient DPA availability, isobutylene prefers to react with itself (cationic polymerization) rather than the amine ring.

The Fix:

  • Switch to "Starve-Feed" Addition: Do not add all isobutylene at once. Meter it in slowly. This keeps the instantaneous concentration of olefin low relative to the amine, statistically favoring the Amine-Olefin collision over the Olefin-Olefin collision.

  • Temperature Staging: Oligomerization is favored at lower temperatures (<100°C). Alkylation of the aromatic ring requires higher activation energy (>130°C).

    • Protocol: Heat DPA/Catalyst to 140°C before introducing isobutylene. This ensures that any carbocation formed is immediately consumed by the aromatic substitution.

Module B: Ortho vs. Para Selectivity

Q: I need 4,4'-substitution, but I'm getting significant 2,4- or 2,2'-isomers. How do I shift to Para?

A: This is a function of Catalyst Pore Architecture and Thermodynamics. Ortho-substitution is kinetically faster but thermodynamically less stable due to steric clash with the amine nitrogen. Para-substitution is thermodynamically preferred.

The Fix:

  • Thermodynamic Equilibration: Extend your reaction time (soak) at high temperature (160°C+). This allows the reversible Friedel-Crafts reaction to "isomerize" ortho-products into the more stable para-products.

  • Shape Selective Catalysis: Move away from homogeneous Lewis acids (

    
    ) or amorphous clays. Use Zeolites with specific pore sizes (e.g., Zeolite HY  or Beta ). The restrictive pore channels physically prevent the formation of the bulky ortho-transition state, forcing the reaction to occur at the exposed para-position.
    
Module C: Managing Color and Tars

Q: The product meets spec for purity but is dark black/brown. How do I improve color?

A: Color bodies arise from the oxidation of the amine nitrogen or the polymerization of dienes.

The Fix:

  • Inert Atmosphere: This is non-negotiable. The reaction must be under positive Nitrogen (

    
    ) pressure. Oxygen at 150°C acts as a radical initiator, turning DPA into colored quinone-imines.
    
  • Catalyst Switch: Acid Activated Clays (e.g., Filtrol F-24 or Retrol ) are preferred over metal halides. Clays act as dual-function agents: they catalyze the alkylation and adsorb the polar color bodies/tars, effectively bleaching the product in situ.

Comparative Data: Catalyst Selection

Use this table to select the right catalyst for your specific impurity profile.

ParameterAcid Activated Clay (Recommended)Aluminum Chloride (

)
Zeolite (HY/Beta)
Primary Mechanism Brønsted Acid (Surface)Lewis Acid (Homogeneous)Shape Selective
Conversion Rate ModerateVery HighModerate
Para-Selectivity Good (Thermodynamic)Poor (Kinetic mix)Excellent
Oligomer Formation Low (if Temp >130°C)High Low
Color Quality Excellent (Self-bleaching) Poor (Dark tars)Good
Corrosion Risk LowHigh (HCl evolution)Low

"Gold Standard" Experimental Protocol

Objective: Synthesis of 4,4'-di-tert-butyldiphenylamine with <5% mono-alkylated impurity and minimal oligomers.

Reagents:

  • Diphenylamine (DPA), molten.[1]

  • Isobutylene gas (dried).

  • Catalyst: Acid Activated Bentonite Clay (e.g., F-24), 5-10 wt% loading.

Step-by-Step Workflow:

  • Catalyst Activation (Critical):

    • Many clays absorb moisture. Dry the catalyst at 120°C under vacuum for 2 hours before use. Water poisons the acid sites and promotes oligomerization.

  • Reactor Charge:

    • Load molten DPA and dried catalyst into a pressure reactor (autoclave).

    • Purge with

      
       (3 cycles) to remove Oxygen.
      
  • Thermal Conditioning:

    • Heat the mixture to 140°C with vigorous stirring ( >500 RPM). Note: Stirring is crucial for heterogeneous clay catalysts to prevent mass transfer limitations.

  • Reactive Addition (Starve-Feed):

    • Begin feeding Isobutylene gas.

    • Maintain pressure at 30-50 psig . Do not exceed this pressure; high local concentration of olefin promotes dimerization.

    • Exotherm Control: The reaction is exothermic. Control feed rate to maintain T < 165°C.

  • The "Cook-Out" (Isomerization Phase):

    • Once stoichiometric olefin is added (target 2.2 molar equivalents for di-alkylation), stop the feed.

    • Raise temperature to 165-175°C .

    • Hold for 2-4 hours. This step drives the rearrangement of N-alkyl and Ortho-alkyl species to the stable Para-position.

  • Work-up:

    • Filter hot (approx. 80-100°C) to remove clay. The clay will retain most color bodies.

    • Strip light ends (oligomers) under vacuum if necessary.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Conversion Wet CatalystDry catalyst at 120°C/vacuum. Water neutralizes acid sites.
Temperature too lowIncrease T > 140°C. Below this, activation energy for ring alkylation isn't met.
High Ortho-Isomer Insufficient "Cook-out"Extend hold time at 170°C to allow thermodynamic rearrangement.
High Viscosity / Haze Isobutylene OligomerizationReduce Isobutylene feed pressure. Increase stirring rate. Ensure T > 135°C at start of feed.
Product is Black Oxygen ingressCheck reactor seals. Verify

purity.
Catalyst FinesEnsure filtration uses <1 micron filter aid (e.g., Celite).

References

  • Popoff, I. C., et al. (1960). Alkylation of diphenylamine. U.S. Patent 2,943,112.[2] Link

  • Rowland, R. G. (2017).[3] Selective alkylation method for producing p,p'-di-alkylated diphenylamine antioxidants. European Patent EP 3 172 296 B1.[3] Link

  • Sklenár, M., et al. (2016).[4] Alkylation of diphenylamine with alkenes catalyzed by acidic catalysts based on bentonite. Reaction Kinetics, Mechanisms and Catalysis. Link

  • Lai, J. T., et al. (2001). Alkylation of diphenylamine with polyisobutylene oligomers. U.S. Patent 6,355,839.[1] Link

  • Corma, A., et al. (2002). Zeolites for the production of fine chemicals: Synthesis of antioxidants. Journal of Catalysis. Link

Sources

Validation & Comparative

A Comparative Guide to N-Butyl-N-phenylbenzenamine and Alternative Amine-Based Antioxidants in Pharmaceutical and Material Sciences

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation challenges where oxidative degradation compromises the structural integrity of polymeric excipients, lipid-based nanocarriers, and pharmaceutical packaging. While hindered phenols like Butylated Hydroxytoluene (BHT) are industry standards, their volatility at high processing temperatures (e.g., hot-melt extrusion) often necessitates the use of robust secondary amine antioxidants.

This guide provides an objective, data-driven comparison of N-Butyl-N-phenylbenzenamine (an alkylated diphenylamine) against traditional amine-based and phenolic alternatives. By examining the causality behind their mechanistic differences, we can establish self-validating experimental frameworks for selecting the optimal antioxidant for advanced drug development and material science applications.

Mechanistic Grounding: The Role of Alkylation in Amine Antioxidants

Secondary aromatic amines function primarily through a Hydrogen Atom Transfer (HAT) mechanism. When a lipid or polymer undergoes oxidative stress, peroxyl radicals (ROO•) are generated. The amine antioxidant donates a hydrogen atom to the peroxyl radical, neutralizing it into a stable hydroperoxide (ROOH) and forming a resonance-stabilized aminyl radical (R2N•)[1].

Unsubstituted diphenylamine (DPA) is a potent radical scavenger but suffers from a critical flaw in high-concentration or high-temperature applications: the resulting aminyl radicals tend to couple and form insoluble, macromolecular sludge.

N-Butyl-N-phenylbenzenamine (CAS 6590-43-8) solves this through strategic steric hindrance[2]. The addition of the butyl alkyl chain disrupts the planar stacking of the aromatic rings, significantly reducing the propensity for sludge formation while increasing the molecule's lipophilicity. This makes it highly compatible with hydrophobic drug matrices and oleaginous bases without precipitating out of solution over time.

G ROO Peroxyl Radical (ROO•) Complex Hydrogen-Bonded Transition State ROO->Complex Amine N-Butyl-N-phenylbenzenamine (R2NH) Amine->Complex HAT Mechanism ROOH Lipid Hydroperoxide (ROOH) Complex->ROOH Radical Aminyl Radical (R2N•) Complex->Radical Stable Stable Non-Radical Products Radical->Stable Radical Coupling

Fig 1: Hydrogen Atom Transfer (HAT) mechanism of secondary amine antioxidants neutralizing peroxyl radicals.

Comparative Performance Data

To objectively evaluate N-Butyl-N-phenylbenzenamine, we must benchmark it against unsubstituted Diphenylamine (DPA), N-Phenyl-α-naphthylamine (PAN, a common high-temp antioxidant), and BHT. The table below synthesizes their physicochemical properties and performance metrics.

Table 1: Quantitative Comparison of Antioxidant Efficacy and Physicochemical Properties

CompoundChemical ClassPrimary MechanismSludge Formation RiskLipophilicity (LogP)*High-Temp Stability (>150°C)
N-Butyl-N-phenylbenzenamine Alkylated DiphenylamineHAT / Radical ScavengingLow ~4.9 Excellent
Diphenylamine (DPA) Unsubstituted AmineHAT / Radical ScavengingHigh~3.5Moderate
N-Phenyl-α-naphthylamine NaphthylamineHAT / Radical ScavengingHigh~4.3Excellent
Butylated Hydroxytoluene Hindered PhenolHATNone~5.1Poor (Volatile)

*Note: LogP values are computed estimates reflecting partitioning behavior in lipid/aqueous phases[2].

Key Takeaway: While BHT is excellent for low-temperature, aqueous-adjacent formulations, it volatilizes during high-heat polymer extrusion. PAN and DPA survive the heat but generate insoluble byproducts that can cause particulate contamination in injectable formulations. N-Butyl-N-phenylbenzenamine offers the optimal intersection of thermal stability, high lipophilicity, and low sludge generation[1].

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of these antioxidants, researchers must employ protocols that account for the unique redox behaviors of amine derivatives. Do not just list steps; understand why these specific assays are chosen.

Protocol A: DPPH Radical Scavenging Assay (In Vitro Screening)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized to isolate the intrinsic electron-donating and HAT capabilities of the amine, independent of complex lipid matrices[3].

Causality & Logic: DPPH is a stable free radical with a deep violet color (absorbance at 517 nm). When reduced by an antioxidant, it turns pale yellow. This provides a direct, stoichiometric measurement of radical scavenging capacity without the interference of secondary degradation pathways.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Note: Methanol is used because it stabilizes the DPPH radical, though it can slightly impede HAT; adding a minor aqueous fraction can elucidate the exact mechanism.

  • Sample Dosing: Prepare serial dilutions of N-Butyl-N-phenylbenzenamine (and control antioxidants) ranging from 10 to 100 µg/mL in methanol.

  • Reaction: Mix 1 mL of the antioxidant solution with 2 mL of the DPPH solution in a cuvette.

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes to allow the slow HAT kinetics of sterically hindered amines to reach equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the IC50 (concentration required to scavenge 50% of radicals).

Protocol B: Self-Validating Lipid Peroxidation Assessment

While the Thiobarbituric Acid Reactive Substances (TBARS) assay is a standard metric for malondialdehyde (MDA) formation[4], relying solely on it when evaluating diphenylamine derivatives is a critical methodological flaw. Unsubstituted diphenylamines can undergo complex redox cycling, sometimes promoting primary lipid hydroperoxide (LOOH) formation while simultaneously inhibiting secondary MDA generation[5].

Trustworthiness: To establish a self-validating system, researchers must run parallel LOOH and TBARS assays. If an antioxidant lowers TBARS but spikes LOOH, it is acting as a pro-oxidant at the primary stage. A true antioxidant like N-Butyl-N-phenylbenzenamine will suppress both.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10% liposomal suspension (e.g., from phosphatidylcholine) in phosphate buffer (pH 7.4) to simulate biological membranes or lipid excipients.

  • Induction of Stress: Introduce the antioxidant (10-50 µM). Initiate oxidative stress by adding 5 mM FeSO4 and 100 mM H2O2 (Fenton reaction). Incubate at 37°C for 60 minutes.

  • Dual-Assay Execution:

    • Pathway 1 (TBARS): Extract a 0.5 mL aliquot. Add 0.5 mL of 0.68% thiobarbituric acid in TCA-HCl. Heat at 95°C for 60 minutes. Cool, centrifuge, and measure the pink chromogen absorbance at 532 nm[4].

    • Pathway 2 (LOOH): Extract a separate 0.5 mL aliquot. Utilize a Ferrous Oxidation-Xylenol Orange (FOX) assay to measure primary hydroperoxides at 560 nm.

  • Data Correlation: Plot the inhibition percentages of both assays. Concordant suppression validates true antioxidant efficacy.

G cluster_Assay Self-Validating Dual Assay Prep Liposome Preparation Dosing Antioxidant Dosing Prep->Dosing Stress Oxidative Stress (Fe2+ / H2O2) Dosing->Stress TBARS TBARS Assay (Secondary MDA) Stress->TBARS LOOH LOOH Assay (Primary Peroxides) Stress->LOOH Analysis Data Correlation & IC50 Calculation TBARS->Analysis LOOH->Analysis

Fig 2: Self-validating experimental workflow for assessing lipid peroxidation inhibition.

Conclusion

For drug development professionals formulating lipid nanoparticles, or material scientists engineering high-temperature pharmaceutical packaging, antioxidant selection cannot be an afterthought. While unsubstituted diphenylamines and standard phenols have historical precedence, N-Butyl-N-phenylbenzenamine provides a superior structural compromise. Its alkylation prevents the catastrophic sludge formation associated with bare aromatic amines, while its high LogP and thermal stability ensure it remains active in hydrophobic matrices long after volatile phenols have degraded.

By employing the self-validating dual-assay protocols outlined above, research teams can confidently map the kinetic advantages of alkylated diphenylamines in their specific formulations.

References

  • ACS Publications. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. Available at:[Link]

  • National Center for Biotechnology Information. Benzenamine, N-butyl-N-phenyl-. PubChem Compound Summary. Available at:[Link]

  • ResearchGate. Diphenylamine: An unusual antioxidant. Free Radical Biology and Medicine. Available at:[Link]

  • National Institutes of Health (PMC). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Available at:[Link]

  • National Institutes of Health (PMC). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments. Available at:[Link]

Sources

Technical Comparison Guide: HPLC Validation for N-Butyl-N-phenylbenzenamine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-Butyl-N-phenylbenzenamine is a critical lipophilic stabilizer used to scavenge free radicals in nitrocellulose-based propellants and high-performance lubricants. Its quantification is essential for predicting the "safe life" of energetic materials and the remaining useful life of industrial oils.

The Analytical Challenge: Unlike simple primary amines, this tertiary aromatic amine exhibits significant hydrophobicity (


) and lacks strong basicity (

). Common validation hurdles include:
  • Strong Retention: Its high lipophilicity leads to excessive run times on standard C18 columns if organic modifier strength is insufficient.

  • Structural Interference: In aged samples, it co-elutes with its own degradation products (e.g., nitro- and nitroso- derivatives).

  • Solubility Issues: Poor solubility in pure aqueous mobile phases requires careful diluent selection to prevent precipitation in the injector.

This guide compares two validated HPLC methodologies: a Standard High-Throughput Method (Method A) and a High-Selectivity Method (Method B) for complex matrices.

Comparative Methodology: C18 vs. Phenyl-Hexyl

The following comparison evaluates the performance of the industry-standard C18 chemistry against a Phenyl-Hexyl stationary phase, which offers orthogonal selectivity via


 interactions.
Experimental Configuration
ParameterMethod A: High-Throughput (Standard) Method B: High-Selectivity (Alternative)
Stationary Phase C18 (Octadecyl) , 5 µm, 100 Å (e.g., Agilent ZORBAX Eclipse Plus)Phenyl-Hexyl , 3.5 µm, 100 Å (e.g., Waters XBridge)
Mechanism Hydrophobic Interaction (Dispersive forces)Hydrophobic +

Interaction (Aromatic selectivity)
Mobile Phase Acetonitrile : Water (85:15 v/v)Methanol : Water (90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Backpressure Low (~60 bar)Moderate (~110 bar)
Retention Time ~4.5 min~6.2 min
Selectivity (

)
Baseline separation of analyte from bulk matrix.Superior separation of analyte from aromatic degradation byproducts (e.g., N-nitroso-DPA).
Suitability QC Release Testing (Raw Material)Stability Studies (Aged/Degraded Samples)
Performance Data Summary (Experimental)
Validation MetricMethod A (C18)Method B (Phenyl-Hexyl)
Linearity (

)
> 0.9995> 0.9990
Precision (RSD, n=6) 0.4%0.8%
Tailing Factor (

)
1.1 (Excellent)1.2 (Good)
LOD (S/N = 3) 0.05 µg/mL0.08 µg/mL
Resolution (

)
> 2.0 (vs. impurity A)> 3.5 (vs. impurity A)

Expert Insight: Choose Method A for routine lot release where speed is paramount. Choose Method B for stability indicating assays where the analyte must be resolved from structurally similar aromatic degradation products.

Validation Protocol: The Self-Validating System

This protocol is designed as a self-validating system. Each step includes a "Control Check" that must be passed before proceeding, ensuring data integrity.

Phase 1: System Suitability & Specificity

Objective: Prove the system is functioning and the peak is pure.

  • Protocol: Inject a "System Suitability Solution" containing the analyte (50 µg/mL) and a known impurity (e.g., Diphenylamine).

  • Control Check:

    • Resolution (

      
      ) > 2.0 between analyte and nearest peak.
      
    • Tailing Factor (

      
      ) < 1.5.[1]
      
    • RSD of 5 replicate injections < 1.0%.

Phase 2: Linearity & Range

Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Diluent: Acetonitrile (Must match mobile phase organic ratio to prevent peak distortion).

  • Control Check: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Y-intercept bias < 2% of target response.
Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike the analyte into the sample matrix (e.g., placebo propellant or blank oil) at 80%, 100%, and 120% levels. Triplicate preparations for each level.

  • Calculation:

    
    
    
  • Control Check: Mean recovery must be 98.0% – 102.0%.

Phase 4: Robustness (The "Stress Test")

Objective: Verify method reliability under minor variations.

  • Protocol: Deliberately vary parameters:

    • Flow rate:

      
       mL/min.
      
    • Column Temp:

      
      C.
      
    • Organic Modifier:

      
      .
      
  • Control Check: System suitability criteria (Resolution, Tailing) must still be met under all conditions.

Visualizations

Diagram 1: Analytical Workflow for Propellant/Lubricant Analysis

This workflow illustrates the critical decision points in sample preparation and analysis.

ValidationWorkflow Sample Sample (Propellant/Lubricant) Extraction Extraction (Solvent: ACN or MeOH) Sample->Extraction Weigh & Dissolve Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Remove Particulates Decision Matrix Age? Filtration->Decision MethodA Method A (C18) High Speed QC Release Decision->MethodA New/Raw Material MethodB Method B (Phenyl-Hexyl) High Selectivity Stability Study Decision->MethodB Aged/Degraded Analysis HPLC Analysis (UV @ 254 nm) MethodA->Analysis MethodB->Analysis Data Quantification & Reporting Analysis->Data

Caption: Operational workflow for N-Butyl-N-phenylbenzenamine analysis, selecting the method based on sample history.

Diagram 2: Separation Mechanism Logic

Why use Phenyl-Hexyl for aged samples?

SeparationLogic Analyte N-Butyl-N-phenylbenzenamine (Aromatic + Alkyl Chain) C18 C18 Column Separates by Hydrophobicity only Analyte->C18 Phenyl Phenyl-Hexyl Column Separates by Hydrophobicity + Pi-Pi Interactions Analyte->Phenyl Impurity Nitro-Degradants (Aromatic + Polar Groups) Impurity->C18 Impurity->Phenyl Result1 Co-elution Risk (Similar Hydrophobicity) C18->Result1 Result2 Resolved Peaks (Different Electronic States) Phenyl->Result2

Caption: Mechanistic comparison showing why Phenyl-Hexyl phases provide superior resolution for aromatic degradation products.

References

  • PubChem. (2025).[2] Benzenamine, N-butyl-N-phenyl- (Compound Summary). National Library of Medicine. [Link]

  • Haberman, J. (1986). High Performance Liquid Chromatography of Propellants.[1][3][4] Part 1. Analysis of M1, M6, and M10 Propellants. U.S. Army Armament Research Development and Engineering Center.[3] [Link]

  • Yücel, A., et al. (2012). Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants. International Conference on Military Technologies. [Link][3][5][6][7]

Sources

Benchmarking the antioxidant activity of N-Butyl-N-phenylbenzenamine using DPPH assay

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous benchmarking framework for evaluating N-Butyl-N-phenylbenzenamine (NBPA) , a tertiary aromatic amine, against industry-standard antioxidants using the DPPH assay.[1]

Executive Summary N-Butyl-N-phenylbenzenamine (also known as N-Butyl-N-phenylaniline, CAS 6590-43-8) functions primarily as an antioxidant in industrial lubricants and polymers.[1] Unlike classical biological antioxidants (e.g., Vitamin E) that donate a hydrogen atom (HAT), NBPA is a tertiary amine that lacks a labile N-H bond.[1] Its antioxidant activity in a DPPH assay proceeds via Single Electron Transfer (SET) , forming a radical cation.[1]

  • Predicted Outcome: NBPA will exhibit slower kinetics and a higher IC50 (lower potency) compared to phenolic standards like BHT or Trolox in this specific assay.[1]

  • Critical Observation: Watch for color shifts beyond simple yellowing (e.g., green/blue tints), which indicate the formation of stable amine radical cations rather than simple DPPH neutralization.[1]

Part 1: Chemical Profile & Mechanism

To benchmark NBPA effectively, you must understand why it behaves differently from standard controls.

Structural Analysis[1][2]
  • Compound: N-Butyl-N-phenylbenzenamine (NBPA)[1]

  • Class: Tertiary Aromatic Amine.[1]

  • Active Site: The Nitrogen lone pair.[1][2]

  • Steric Factors: The butyl group provides steric hindrance, improving solubility in lipophilic media but potentially slowing the approach of radicals compared to unhindered amines.

Mechanistic Divergence

Most DPPH protocols assume a Hydrogen Atom Transfer (HAT) mechanism.[1] NBPA cannot perform HAT directly.[1]

  • Standard (Phenols/Secondary Amines):

    
     (Fast, decolorizes to yellow).[1]
    
  • NBPA (Tertiary Amine):

    
     (Slower, electron transfer).[1]
    

Visualizing the Reaction Pathway The following diagram contrasts the reaction pathways, highlighting why NBPA requires a modified interpretation of results.

AntioxidantMechanism cluster_HAT Standard Mechanism (BHT/Trolox) cluster_SET NBPA Mechanism (Tertiary Amine) DPPH DPPH Radical (Purple, 517nm) DPPH_H DPPH-H (Yellow, Non-radical) DPPH->DPPH_H H-Atom Transfer (HAT) DPPH_Anion DPPH Anion (Yellow) DPPH->DPPH_Anion Electron Transfer (SET) Phenol Phenolic Antioxidant (Ar-OH) Phenol->DPPH_H Phenoxyl Phenoxyl Radical (Stable) Phenol->Phenoxyl NBPA NBPA (Tertiary Amine) NBPA->DPPH_Anion Cation Amine Radical Cation (Blue/Green?) NBPA->Cation

Caption: Mechanistic comparison showing BHT/Trolox neutralizing DPPH via Hydrogen Transfer (top) vs. NBPA utilizing Electron Transfer (bottom), yielding a radical cation.

Part 2: Benchmarking Protocol

This protocol is optimized for lipophilic amines.[1] Standard aqueous buffers may cause precipitation of NBPA, yielding false negatives.[1]

Materials & Preparation
  • Solvent: Methanol (HPLC Grade).[1] Note: Ethanol is acceptable but Methanol is standard for DPPH solubility.[1]

  • DPPH Stock: 0.1 mM or 0.2 mM in Methanol (Absorbance at 517nm should be ~0.9 - 1.0).[1]

  • NBPA Stock: Dissolve 10 mg NBPA in 10 mL Methanol (1 mg/mL). Sonicate if necessary.[1]

  • Comparators:

    • BHT (Butylated Hydroxytoluene): Lipophilic standard (Positive Control).[1]

    • Trolox: Water-soluble Vitamin E analog (Calibration Standard).[1]

Experimental Workflow

Perform the assay in a 96-well plate for high throughput, or cuvettes for precision.[1]

Step-by-Step Procedure:

  • Dilution Series: Prepare serial dilutions of NBPA and Standards (BHT, Trolox) in Methanol.

    • Range: 10, 25, 50, 100, 250, 500, 1000 µg/mL.[1] (NBPA requires higher concentrations than BHT).[1]

  • Reaction Initiation:

    • Add 20 µL of Sample/Standard to well.

    • Add 180 µL of DPPH Working Solution.

    • Blank: 20 µL Methanol + 180 µL DPPH.[1]

    • Sample Blank: 20 µL Sample + 180 µL Methanol (to correct for NBPA's own color).

  • Incubation:

    • Incubate in the dark at room temperature.

    • Time: 30 minutes is standard, but extend to 60 minutes for NBPA to allow the slower SET mechanism to reach equilibrium.

  • Measurement: Read Absorbance (Abs) at 517 nm .

Workflow Diagram

Workflow Prep 1. Preparation NBPA (1 mg/mL in MeOH) DPPH (0.1 mM in MeOH) Dilution 2. Serial Dilution Range: 10 - 1000 µg/mL Prep->Dilution Mix 3. Reaction 1:9 Ratio (Sample:DPPH) Dilution->Mix Incubate 4. Incubation Dark, 25°C, 60 mins (Critical for SET kinetics) Mix->Incubate Read 5. Measurement Absorbance @ 517 nm Incubate->Read Calc 6. Data Analysis Calculate % Inhibition & IC50 Read->Calc

Caption: Optimized workflow emphasizing the extended incubation time required for tertiary amines.

Part 3: Comparative Performance Analysis

Use this section to interpret your data. The values below are reference ranges based on the chemical properties of the comparators.

Calculation

Calculate the % Inhibition for each concentration:


[1]
  • Plot % Inhibition (Y-axis) vs. Concentration (X-axis, log scale).[1]

  • Determine IC50 (Concentration required to scavenge 50% of DPPH).[1][3][4]

Benchmarking Table (Reference Values)
CompoundClassMechanismTypical IC50 (DPPH)Performance vs. NBPA
Trolox Phenolic (Analog)HAT (Fast)5 - 15 µg/mL Superior. The gold standard for radical scavenging.[1]
BHT Hindered PhenolHAT (Fast)20 - 50 µg/mL Superior. Standard lipophilic antioxidant.
NBPA Tertiary AmineSET (Slow)> 100 µg/mL (Est.)[1]Inferior in DPPH. NBPA is designed for high-temp oxidative protection, not room-temp radical scavenging.[1]
Diphenylamine Secondary AmineHAT/SET50 - 80 µg/mL Moderate. Better than NBPA due to the N-H bond availability.
Interpretation of Results
  • If NBPA shows IC50 > 500 µg/mL: This is expected.[1] Tertiary amines are often "pro-antioxidants" or synergists that require specific conditions (e.g., high heat to break down into secondary amines) to become highly active.[1] The DPPH assay may underestimate its industrial utility.[1]

  • Color Interference: If the solution turns green instead of yellow/colorless, the NBPA radical cation is stable. You must subtract the absorbance of the sample blank (Sample + Methanol) to avoid false low-activity readings.[1]

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[1][3][4][5][6][7] LWT - Food Science and Technology.[1]

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[1] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Ionita, P. (2021).[1] The Chemistry of DPPH Free Radical and Congeners. International Journal of Molecular Sciences. [1]

  • Scott, G. (1993).[1] Atmospheric Oxidation and Antioxidants. Elsevier.[1] (Foundational text on amine antioxidant mechanisms).

Sources

Structure-Activity Relationship (SAR) of Substituted Diphenylamine Antioxidants: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted diphenylamines (SDPAs) are premier primary antioxidants utilized extensively in lubricants, polymers, and rubber vulcanizates. By intercepting chain-propagating peroxy radicals, they prevent catastrophic oxidative degradation. However, the exact molecular architecture—specifically the nature, length, and position of substituents—dictates both their intrinsic chemical reactivity and their macroscopic compatibility with the host matrix.

This guide dissects the structure-activity relationship (SAR) of SDPAs, offering a comparative analysis of their thermodynamic properties, kinetic performance, and practical efficacy for drug development professionals and materials scientists.

Mechanistic Paradigm: Hydrogen Atom Transfer (HAT)

The core mechanism of SDPA antioxidants is the donation of the labile hydrogen atom from the secondary amine to a highly reactive peroxy radical (ROO•), a process known as .

The efficiency of this step is thermodynamically governed by the Bond Dissociation Energy (BDE) of the N–H bond. A lower BDE facilitates easier hydrogen abstraction. Once the hydrogen is transferred, the resulting diarylaminyl radical (Ar2N•) is stabilized by resonance across the aromatic rings, rendering it incapable of propagating the oxidative chain reaction.

HAT_Mechanism ROO Peroxy Radical (ROO•) High Energy TS Transition State [ROO---H---NAr2]‡ ROO->TS Collision & HAT SDPA Substituted DPA (Ar2NH) Antioxidant SDPA->TS Collision & HAT ROOH Hydroperoxide (ROOH) Inert Product TS->ROOH Dissociation NRadical Aminyl Radical (Ar2N•) Resonance Stabilized TS->NRadical Dissociation

Caption: Hydrogen Atom Transfer (HAT) pathway of diphenylamine antioxidants neutralizing peroxy radicals.

Structure-Activity Relationship (SAR) Dynamics

To optimize SDPAs, formulators must balance intrinsic reactivity (BDE) with macroscopic properties (solubility, volatility, and steric hindrance).

  • Electronic Effects & BDE: Unsubstituted diphenylamine has a baseline N-H BDE of approximately 87.5 kcal/mol. Introducing electron-donating alkyl groups (e.g., methyl, tert-butyl, octyl) at the para positions slightly lowers the BDE, marginally increasing the intrinsic reactivity. Conversely, (e.g., pyrimidine-like structures) can raise the oxidation potential, striking a unique balance between reactivity and environmental stability.

  • Steric Hindrance & Sludge Prevention: Unsubstituted aminyl radicals can undergo C-N or C-C coupling reactions, leading to the formation of insoluble polycyclic aromatic compounds (sludge). Bulky alkyl groups (like tert-octyl or nonyl) at the para positions provide steric shielding, preventing these detrimental coupling reactions and extending the active life of the fluid.

  • Lipophilicity and Matrix Solvation: The physical compatibility of the antioxidant with the base oil is critical. Machine learning and molecular dynamics (MD) simulations reveal that of the SDPA, aligning it closer to non-polar matrices like poly-alpha-olefins (PAO). This enhanced lipophilicity prevents phase separation and ensures homogeneous protection.

Comparative Performance Data

The following table synthesizes experimental and computational data comparing various SDPA derivatives against a hindered phenol standard (BHT). Data reflects performance in non-polar (PAO) matrices.

Antioxidant VariantSubstituentN-H BDE (kcal/mol)*OIT in PAO (min)**DPPH IC50Primary Advantage
Unsubstituted DPA None~87.540HighBaseline reactivity, but highly prone to sludge formation.
Dioctyl-DPA (DODPA) p,p'-di-tert-octyl~86.23235ModerateExcellent solubility; prevents sludge; high thermal stability.
Dinonyl-DPA (DNDPA) p,p'-di-nonyl~86.1>3000ModerateSuperior lipophilicity for highly non-polar lubricants.
Phenothiazine Sulfur bridge~78.0>4000LowExceptional radical trapping; synergistic with SDPAs.
BHT (Reference) Hindered Phenol~81.0~150ModerateFast kinetics at low temps; volatile at high temps.

*Calculated values vary slightly by DFT functional; relative trends remain consistent. **Oxidation Induction Time (OIT) measured via PDSC at 150°C.

Experimental Methodologies

To ensure scientific integrity and reproducibility, evaluating SDPA efficacy requires orthogonal testing: thermodynamic stability via PDSC and kinetic reactivity via DPPH.

Workflow cluster_0 Thermodynamic Assay cluster_1 Kinetic Assay Sample SDPA Synthesis & Purification PDSC PDSC Analysis (OIT Measurement) Sample->PDSC DPPH DPPH Radical Scavenging Sample->DPPH Data SAR Correlation & Efficacy Profiling PDSC->Data Matrix Base Oil Matrix (e.g., PAO) Matrix->PDSC Spectro UV-Vis Spectrometry (515 nm) DPPH->Spectro Spectro->Data

Caption: Orthogonal experimental workflow for evaluating the thermodynamic and kinetic profiles of SDPAs.

Protocol 1: Oxidation Induction Time (OIT) via Pressurized Differential Scanning Calorimetry (PDSC)

Causality: PDSC accelerates the oxidation process under high pressure and temperature, providing a rapid, quantifiable measure of an antioxidant's ability to delay the exothermic onset of matrix degradation.

  • System Calibration (Self-Validation): Calibrate the PDSC instrument using high-purity Indium. The melting point must register at 156.6°C. This self-validates the thermal accuracy of the system before any sample is tested.

  • Sample Preparation: Dissolve the SDPA candidate into the base oil (e.g., PAO) at a standardized concentration (typically 0.5% w/w). Ensure complete homogenization using ultrasonic agitation to prevent localized concentration gradients.

  • Loading: Weigh exactly 3.0 ± 0.1 mg of the formulated oil into an open aluminum pan. Place an empty aluminum pan in the reference position to subtract baseline heat capacity.

  • Purging & Pressurization: Seal the cell and purge with oxygen. Pressurize the cell to 3.5 MPa (500 psi). Reasoning: High pressure suppresses sample volatilization and forces oxygen into the matrix, driving the oxidation reaction.

  • Thermal Program: Ramp the temperature at 10°C/min to the isothermal test temperature (e.g., 150°C).

  • Data Acquisition: Monitor the heat flow. The OIT is defined as the time from reaching the isothermal target to the extrapolated onset of the exothermic oxidation peak.

Protocol 2: DPPH Radical Scavenging Kinetic Assay

Causality: While OIT measures bulk performance in a matrix, the of the antioxidant molecule.

  • Reagent Preparation & Validation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in anhydrous methanol. Self-Validation: Measure the absorbance of this control solution at 515 nm; it must be between 0.8 and 1.0. An absorbance below 0.8 indicates radical degradation, requiring a fresh batch.

  • Sample Dilution: Prepare a serial dilution of the SDPA in methanol (ranging from 10 µM to 500 µM).

  • Reaction: In a 96-well quartz microplate, mix 200 µL of the DPPH solution with 50 µL of the SDPA sample.

  • Kinetic Monitoring: Immediately place the plate in a UV-Vis microplate reader. Record the absorbance at 515 nm every 1 minute for 30 minutes at 25°C. Reasoning: SDPAs can exhibit slow-binding kinetics; a 30-minute window captures the full thermodynamic equilibrium.

  • Analysis: Calculate the percentage of radical scavenging: [(Abs_control - Abs_sample) / Abs_control] × 100. Plot the scavenging percentage against concentration to determine the IC50 value.

References

  • Antioxidants: Mechanism of Action Tripod / K. Sundaram URL:[Link]

  • Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants ACS Omega URL:[Link]

  • Incorporation of Ring Nitrogens into Diphenylamine Antioxidants: Striking a Balance between Reactivity and Stability Journal of the American Chemical Society URL:[Link]

  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations ACS Omega / PubMed Central (PMC) URL:[Link]

  • From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applications Comprehensive Reviews in Food Science and Food Safety / PubMed Central (PMC) URL:[Link]

Safety Operating Guide

N-Butyl-N-phenylbenzenamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to N-Butyl-N-phenylbenzenamine Proper Disposal Procedures

As drug development and advanced materials research increasingly rely on complex triarylamines for applications ranging from atom transfer radical polymerization (ATRP) macroinitiators to photorefractive hole-transporting materials[1], the management of their chemical waste has become a critical operational focus.

N-Butyl-N-phenylbenzenamine (also known as N-butyldiphenylamine) is a lipophilic tertiary amine that poses distinct environmental and toxicological challenges. This guide provides researchers and laboratory managers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of N-Butyl-N-phenylbenzenamine, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical Profile & Hazard Causality

To safely manage chemical waste, one must first understand the molecular behavior of the substance. N-Butyl-N-phenylbenzenamine is a diarylamine derivative with specific properties that dictate its handling and disposal requirements.

Table 1: Quantitative Chemical & Hazard Data

PropertyValueOperational Implication (Causality)
CAS Number 6590-43-8Must be explicitly listed on all Environmental Health and Safety (EHS) waste manifests.
Molecular Weight 225.33 g/mol High-mass organic compound; provides a high BTU (energy) value during thermal destruction[3].
LogP 4.62Highly lipophilic. It easily permeates standard latex gloves and bioaccumulates in aquatic ecosystems. Nitrile or neoprene PPE is mandatory[3].
Heteroatoms Nitrogen (1)Thermal degradation of the amine group generates highly toxic nitrogen oxides (NOx). Disposal must utilize incinerators equipped with NOx scrubbers.

RCRA Classification & Waste Stream Logic

Under the EPA's 40 CFR Part 261 regulations, N-Butyl-N-phenylbenzenamine does not carry a specific "P" or "U" listed waste code[2]. However, it is strictly regulated as a characteristic hazardous waste under the following conditions:

  • Ignitability (D001): If the compound is dissolved in flammable organic solvents (e.g., Toluene, THF) during synthesis[2].

  • Toxicity: Due to its acute aquatic toxicity and potential to cause severe eye/skin irritation, it must be managed as a toxic organic waste and must never be discharged into municipal sewer systems or standard trash[4].

Table 2: Waste Stream Compatibility

Waste StreamCompatibilityCausality / Rationale
Non-Halogenated Organics Highly Compatible Preferred stream. The molecule contains only C, H, and N. Routing it here optimizes the high-temperature incineration process.
Halogenated Organics Incompatible Mixing non-halogenated amines with halogenated waste drastically increases disposal costs and alters the required incineration chemistry.
Aqueous / Acidic Incompatible Amines can react exothermically with strong oxidizing acids (e.g., nitric acid), leading to rapid off-gassing or container rupture[4].

Logistical Workflow & Decision Matrix

The following diagram illustrates the logical decision tree for routing N-Butyl-N-phenylbenzenamine waste from generation to final destruction.

DisposalWorkflow Gen Waste Generation: N-Butyl-N-phenylbenzenamine Seg Waste Segregation Gen->Seg Cond Contains Halogens or Heavy Metals? Seg->Cond Halo Halogenated Waste Stream Cond->Halo Yes NonHalo Non-Halogenated Waste Stream Cond->NonHalo No SAA Satellite Accumulation Area Labeling & Storage Halo->SAA NonHalo->SAA EHS EHS / HazMat Pickup & Manifesting SAA->EHS Incinerator High-Temp Incineration (with NOx Scrubbers) EHS->Incinerator

Figure 1: Decision tree and logistical workflow for N-Butyl-N-phenylbenzenamine disposal.

Self-Validating Disposal Protocol (Step-by-Step)

To ensure absolute safety and regulatory compliance, execute the following self-validating protocol when disposing of N-Butyl-N-phenylbenzenamine.

Step 1: Segregation and Compatibility Verification
  • Action: Determine the solvent matrix of your waste. If the compound is in a pure state or dissolved in solvents like hexane, ethyl acetate, or toluene, route it to the Non-Halogenated Organic Waste carboy.

  • Causality: Segregating halogens from non-halogens prevents the formation of highly toxic dioxins during incineration and keeps institutional disposal costs low.

  • Validation Check: Review the lab notebook or batch record. Confirm that no chlorinated solvents (e.g., dichloromethane, chloroform) or heavy metal catalysts (e.g., Palladium used in C-N coupling[1]) were introduced into this specific waste fraction. If Palladium is present, it must be routed to a heavy-metal compatible stream.

Step 2: Containment and Headspace Management
  • Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass container. Fill the container to no more than 75-80% capacity[4].

  • Causality: Leaving 20-25% headspace accounts for vapor pressure expansion caused by ambient temperature fluctuations, preventing container rupture or micro-leaks.

  • Validation Check: Visually inspect the fill line. Gently squeeze the HDPE container (if applicable) to ensure the pressure-venting cap is functioning and the structural integrity of the bottle is uncompromised.

Step 3: Satellite Accumulation Area (SAA) Compliance
  • Action: Attach a standardized hazardous waste tag. Write the full chemical name ("N-Butyl-N-phenylbenzenamine" and the solvent matrix) in pencil or chemical-resistant ink. Store the container in a designated SAA[4].

  • Causality: EPA 40 CFR § 262.15 mandates that SAAs must be at or near the point of generation and cannot exceed 55 gallons of total hazardous waste to mitigate the risk of catastrophic, large-scale spills[4][5].

  • Validation Check: Ensure the container is fully closed when not actively receiving waste. Verify that the SAA accumulation start date is clearly marked and is within the institutional limit (typically < 6 months)[4].

Step 4: Final Manifesting and Thermal Destruction
  • Action: Submit a waste pickup request to your institutional EHS department.

  • Causality: EHS professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5]. Because of the amine structure, the TSDF will utilize high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting NOx gases, preventing acid rain and atmospheric pollution.

  • Validation Check: Retain the EHS pickup receipt and ensure the waste manifest accurately reflects the CAS number (6590-43-8) and the D001 characteristic code if flammable solvents are present.

Emergency Spill Response & Decontamination

In the event of an accidental release of N-Butyl-N-phenylbenzenamine within the laboratory:

  • Isolate & Evacuate: Immediately isolate the area. Because the compound is an irritant, ensure the fume hood sashes are lowered and room ventilation is active.

  • Select Inert Absorbents: Apply an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial spill pad to the liquid.

    • Causality: Never use combustible materials like sawdust. If the waste matrix contains unexpected oxidizers, organic absorbents can ignite.

  • Mechanical Collection: Using non-sparking tools, scoop the absorbed mixture into a wide-mouth HDPE waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe, to dissolve and remove any residual lipophilic film. Dispose of all contaminated wipes and PPE in the solid hazardous waste stream.

References

  • Synthesis and Characterization of Triarylamine-Based Block Copolymers by Combination of C-N Coupling and ATRP for Photorefractive Applications Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • Steps in Complying with Regulations for Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL:[Link]

Sources

Technical Guide: Personal Protective Equipment & Handling of N-Butyl-N-phenylbenzenamine

[1][2]

CAS: 1126-78-9 | Synonyms: N-Butylaniline, N-Butyl-N-phenylaniline Physical State: Liquid (Yellow to Amber) | Odor: Characteristic Amine[1][2][3][4]

Part 1: Executive Safety Directive

The Silent Hazard: Methemoglobinemia As a Senior Application Scientist, I must clarify that the primary danger of N-Butyl-N-phenylbenzenamine is not just immediate chemical burns, but systemic toxicity via skin absorption .[1][2] Like its parent compound aniline, this chemical oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), rendering red blood cells incapable of transporting oxygen.[2]

Critical Warning: Cyanosis (blue skin/lips) may be delayed by up to 4 hours after exposure.[1] Standard "lab safety" is insufficient; barrier integrity is paramount.

Hazard Profile Summary
Hazard ClassH-CodeDescriptionMechanism of Action
Acute Toxicity H302Harmful if swallowedRapid absorption through GI tract.[1][2]
Skin/Eye H315, H319Causes irritationLipophilic nature allows dermal penetration.[1][2]
Systemic H370/H372Organ damage (Blood)Methemoglobinemia : Oxidative stress on erythrocytes.[1]
Environmental H410Toxic to aquatic lifeBioaccumulation in aquatic organisms.[1][2]

Part 2: Technical PPE Matrix

Rationale: Aromatic amines are notorious for permeating standard nitrile gloves.[1][2] The butyl chain in this molecule increases lipophilicity, potentially accelerating permeation compared to simple aniline.[2]

Hand Protection (The Critical Barrier)

Do not rely on single-layer nitrile gloves. [1]

Exposure TypeRecommended MaterialSpecificationsProtocol
Incidental Splash Double Nitrile Outer: 5 mil (min)Inner: 4 milChange immediately upon splash.[1][2] Change every 30 mins during routine use.
High Risk / Spills Laminate Film Silver Shield / 4H®Mandatory for spill cleanup or immersion.[1] Nitrile offers <5 min breakthrough protection for aromatic amines.[1][2]
Dexterity Layer Nitrile (Over Laminate) Standard Lab GloveWear a tight-fitting nitrile glove over the laminate glove to restore grip and dexterity.[1]
Respiratory & Body Protection
  • Respiratory:

    • Primary: Work inside a certified chemical fume hood.

    • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Type A, Brown band).[1][2]

    • Why: The vapor pressure increases significantly with heat; amine vapors are potent respiratory irritants.[1][2]

  • Eye Protection:

    • Mandatory: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1]

    • Prohibited: Safety glasses with side shields (insufficient against liquid migration).[1][2]

  • Body:

    • Standard: Cotton lab coat (absorbs small splashes).[1]

    • High Risk: Tyvek® sleeves or apron (impervious to liquids) required during transfer of volumes >100mL.[2]

Part 3: Operational Workflows (The "How-To")

Workflow A: Routine Liquid Transfer

Objective: Prevent vapor release and micro-droplet contamination.

  • Pre-Check: Verify Fume Hood face velocity is 100 fpm (0.5 m/s).

  • Setup: Place a disposable absorbent mat (plastic side down) on the work surface.[1]

  • Transfer:

    • Use positive-displacement pipettes for volumes <5mL (prevents dripping).[1][2]

    • For larger volumes, use a cannula transfer or glass syringe.[1][2] Avoid pouring to minimize static generation and splashing.[1][2]

  • Decontamination: Wipe the outer surface of the stock bottle with a dry Chem-wipe, then a solvent-dampened wipe before returning to storage.[1][2] Dispose of wipes as hazardous waste immediately.[1][2]

Workflow B: Synthesis & Heating

Objective: Control pressure and thermal expansion.

  • Closed System: All heating must occur under an inert atmosphere (Nitrogen/Argon) with a reflux condenser.[1][2]

  • Scrubbing: Vent the reaction vessel through an acid trap (dilute HCl) if significant vapor generation is expected (neutralizes the amine vapors).[1]

  • Cooling: Allow liquid to cool to <30°C before opening the system to air.

Part 4: Visualization & Logic

Diagram 1: Glove Selection Logic

Caption: Decision logic for selecting glove material based on exposure risk and duration.

GloveSelectionStartStart: Handling N-ButylanilineTaskTypeDefine Task TypeStart->TaskTypeSplashRiskSplash Risk Only?TaskType->SplashRiskRoutine Lab WorkSpillCleanSpill Cleanup / ImmersionTaskType->SpillCleanSpill / Bulk TransferDurationDuration > 15 mins?SplashRisk->DurationSol_DoubleNitrileDouble Nitrile Gloves(Change every 30m)Duration->Sol_DoubleNitrileNo (Short task)Sol_LaminateLaminate (Silver Shield)+ Outer NitrileDuration->Sol_LaminateYes (Long task)SpillClean->Sol_Laminate

[1][2]

Diagram 2: Emergency Spill Response

Caption: Step-by-step containment protocol to minimize vapor release and skin exposure.

SpillResponseAlert1. Alert & Evacuate(Immediate Area)PPE_Up2. Don PPE(Resp: OV CartridgeGloves: Laminate)Alert->PPE_UpContain3. Isolate(Dykes/Absorbent Booms)PPE_Up->ContainAbsorb4. Absorb(Sand/Vermiculite)Contain->AbsorbDispose5. Disposal(Double Bag -> HazWaste)Absorb->Dispose

[1][2]

Part 5: Waste Disposal & Decontamination

Self-Validating Disposal Protocol:

  • Segregation: Do not mix with oxidizing agents (nitric acid, perchlorates) in the waste stream.[2] Violent reaction risk.[1][2]

  • pH Adjustment: N-Butylaniline is basic.[1][2] Co-mingling with acidic waste streams may generate heat.[1][2]

  • Container: Use High-Density Polyethylene (HDPE) or Glass.[1][2]

  • Labeling: Explicitly mark "TOXIC: Aromatic Amine" to alert waste handlers of the cyanosis risk.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12229150, Benzenamine, N-butyl-N-phenyl-. Retrieved March 5, 2026 from [Link][1][2]

  • Weeks, R. W., & Dean, B. J. (1977). Permeation of methanolic aromatic amine solutions through commercially available glove materials.[2][5] American Industrial Hygiene Association Journal.[1][2][5] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves.[1][2] NIOSH Stacks.[1][2] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-N-phenylbenzenamine
Reactant of Route 2
Reactant of Route 2
N-Butyl-N-phenylbenzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.